ADX71743
Beschreibung
Eigenschaften
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ADX71743: A Technical Guide to its Negative Allosteric Modulation of mGlu7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This document details the molecular interactions, effects on signaling pathways, and the experimental methodologies used to characterize this compound.
Introduction: Targeting mGlu7 with this compound
The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in the central nervous system.[1] It plays a crucial role in modulating neurotransmitter release, making it a significant target for therapeutic intervention in neurological and psychiatric disorders such as anxiety.[2] this compound has emerged as a potent and selective tool to probe the function of mGlu7 and as a potential therapeutic agent.[2] Unlike orthosteric ligands that bind to the glutamate binding site, this compound is a negative allosteric modulator (NAM) that binds to a distinct site on the receptor, thereby reducing the receptor's response to the endogenous ligand, glutamate.[2][3]
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a non-competitive antagonist, meaning it does not compete with glutamate for the same binding site. Instead, it binds to an allosteric site within the seven-transmembrane (7TM) domain of the mGlu7 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate. The practical outcome of this interaction is a diminished response of the mGlu7 receptor to stimulation, even in the presence of its natural ligand.
The mGlu7 Signaling Cascade and its Modulation by this compound
The mGlu7 receptor canonically couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of mGlu7 by glutamate leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then initiate downstream signaling cascades.
Key Downstream Effects of mGlu7 Activation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of presynaptic N- and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1), which reduces neurotransmitter release. It can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
-
Interaction with Other Proteins: The C-terminus of the mGlu7 receptor can interact with various intracellular proteins, such as protein kinase Cα (PKCα) and Ca2+-calmodulin, further diversifying its signaling capabilities.
This compound, by negatively modulating the mGlu7 receptor, prevents or reduces the extent of these downstream signaling events upon glutamate binding. This leads to a disinhibition of neurotransmitter release from the presynaptic terminal.
Caption: mGlu7 signaling pathway and the inhibitory effect of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Agonist | Value | Reference |
| IC50 | Human | HEK293 | L-AP4 | 63 ± 2 nM | |
| IC50 | Rat | HEK293 | L-AP4 | 88 ± 9 nM | |
| IC50 | - | In-house cell lines | - | 300 nM |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (s.c.) | Tmax | Cmax | T1/2 | Brain Penetrant | Reference |
| Mouse | 12.5 mg/kg | 15-30 min | 1380 ng/mL | 0.68 h | Yes | |
| Mouse | 100 mg/kg | 15-30 min | 12766 ng/mL | 0.40 h | Yes | |
| Rat | 100 mg/kg | 15-30 min | 16800 ng/mL | 1.5 h | Yes |
Table 3: In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Doses (s.c.) | Effect | Reference |
| Marble Burying | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in buried marbles | |
| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Dose-dependent increase in open arm exploration | |
| Amphetamine-induced Hyperactivity | Mouse | 50, 100, 150 mg/kg | Small reduction in hyperactivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro Functional Assay: Calcium Mobilization in HEK293 Cells
This assay is used to determine the potency of this compound as a NAM of the mGlu7 receptor.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human or rat mGlu7 receptor. To enable a calcium readout from the Gαi/o-coupled mGlu7, cells are co-transfected with a chimeric G-protein (e.g., Gαqi) or a promiscuous G-protein (e.g., Gα15/16) that couples to the phospholipase C (PLC) pathway.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A solution containing varying concentrations of this compound is then added to the wells.
-
Agonist Stimulation and Signal Detection: After a pre-incubation period with this compound, a fixed concentration of an mGlu7 agonist (e.g., L-AP4, typically at its EC80) is added to the wells. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Behavioral Assay: Marble Burying Test
This test assesses anxiety-like and repetitive behaviors in rodents.
-
Apparatus: A standard mouse cage is filled with approximately 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test begins.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at the desired dose and pre-treatment time (e.g., 30 minutes).
-
Test Procedure: Each mouse is individually placed in the prepared cage. The mouse is allowed to freely explore the cage and interact with the marbles for a 30-minute period.
-
Scoring: After the 30-minute session, the mouse is removed from the cage. The number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: The number of buried marbles is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: General experimental workflow for characterizing an mGlu7 NAM.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the mGlu7 receptor. Its mechanism as a negative allosteric modulator allows for a nuanced inhibition of mGlu7 signaling, which has been shown to produce anxiolytic-like effects in preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on mGlu7 and related therapeutic targets. Further research into the precise binding site and the full spectrum of in vivo effects of this compound will continue to enhance our understanding of mGlu7-mediated neurotransmission and its potential for therapeutic intervention.
References
- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Genesis of a Novel Anxiolytic Candidate: A Technical Overview of ADX71743's Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the discovery and preclinical development of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Developed by Addex Therapeutics, this molecule has emerged as a promising candidate for the treatment of anxiety and stress-related disorders. This document details the timeline of its development, the key experimental findings, the methodologies employed, and the underlying mechanism of action.
Discovery and Development Timeline
The journey of this compound from a chemical entity to a preclinical candidate is benchmarked by key scientific publications that unveiled its pharmacological profile.
-
December 20, 2012: Addex Therapeutics announced the discovery and characterization of this compound in a publication in the Journal of Pharmacology and Experimental Therapeutics.[1] This initial report detailed its in vitro and in vivo properties, establishing it as a potent and selective mGlu7 NAM.
-
2013: An erratum to the 2012 publication was issued.[2] The original findings on the robust anxiolytic-like effects of this compound remained a key highlight.[2]
-
June 3, 2015: A press release from Addex highlighted a new potential application for mGlu7 NAMs, including this compound, in treating stress-induced visceral pain. This was based on a collaborative study published in Neurobiology of Stress.
-
Current Status: this compound's highest global research and development status is preclinical.
Mechanism of Action: Modulating the Glutamatergic System
This compound functions as a negative allosteric modulator of the mGlu7 receptor. mGlu7 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. These receptors are typically coupled to Gαi/o proteins.[3][4]
Upon activation by glutamate, mGlu7 receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from the G-protein can also directly modulate the activity of ion channels. By binding to an allosteric site on the mGlu7 receptor, this compound reduces the receptor's response to glutamate, thereby modulating downstream signaling.
Signaling Pathway of mGlu7 Receptor
Caption: mGlu7 receptor signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data, which are summarized in the tables below for clarity and comparative analysis.
In Vitro Pharmacological Profile
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ | 300 nM | In-house cell lines | MedchemExpress |
In Vivo Pharmacokinetics in Rodents
| Species | Dose (mg/kg, s.c.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (h) | Brain Penetrant | Reference |
| Mouse | 12.5 | 1380 | ~15-30 | 0.68 | Yes | , MedchemExpress |
| Mouse | 100 | 12766 | ~15-30 | 0.40 | Yes | , MedchemExpress |
| Rat | 100 | 16800 | ~15-30 | 1.5 | Yes | , MedchemExpress |
In Vivo Efficacy in Behavioral Models
| Model | Species | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Marble Burying Test | Mouse | 50, 100, 150 | Dose-dependent reduction in the number of marbles buried. | |
| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependent increase in open arm exploration. | |
| Amphetamine-Induced Hyperactivity | Mouse | 50, 100, 150 | Small reduction in hyperactivity. | |
| Conditioned Avoidance Response | Rat | Not specified | Inactive. | |
| Forced Swim Test | Mouse | Not specified | Inactive. | |
| Visceral Hypersensitivity (WKY rat) | Rat | 50, 100, 150 | Reduced visceral pain behaviors and increased sensitivity threshold. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
Schild Plot Analysis and Reversibility Tests
-
Objective: To confirm the negative allosteric modulator (NAM) properties of this compound at the mGlu7 receptor.
-
General Protocol:
-
Cell Culture: A stable cell line expressing the human mGlu7 receptor is cultured under standard conditions.
-
Functional Assay: A functional assay measuring a downstream signaling event of mGlu7 activation (e.g., cAMP accumulation or calcium mobilization) is utilized.
-
Agonist Dose-Response: Concentration-response curves for a known mGlu7 agonist (e.g., L-AP4) are generated in the absence and presence of increasing concentrations of this compound.
-
Schild Regression: The dose ratios are calculated and a Schild plot (log(dose ratio - 1) vs. log[antagonist]) is constructed. A linear plot with a slope of 1 is indicative of competitive antagonism.
-
Reversibility: To assess reversibility, the cells are pre-incubated with this compound, followed by a washout period, and then re-stimulated with the agonist to determine if the inhibitory effect is reversed.
-
In Vivo Behavioral Assays
Marble Burying Test
-
Objective: To assess anxiolytic-like and/or anti-obsessive-compulsive-like activity.
-
Apparatus: Standard mouse cages filled with 5 cm of bedding. 25 marbles are evenly spaced on the surface.
-
Procedure:
-
Mice are individually housed and habituated to the testing room.
-
This compound or vehicle is administered subcutaneously (s.c.) at the desired doses (50, 100, 150 mg/kg).
-
After a pre-treatment period (typically 30 minutes), each mouse is placed in a cage with marbles.
-
The mouse is allowed to freely explore and interact with the marbles for a 30-minute period.
-
At the end of the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
-
Elevated Plus Maze (EPM) Test
-
Objective: To evaluate anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or vehicle is administered s.c. at the specified doses.
-
Following the pre-treatment period, each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
An automated tracking system records the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.
-
Visceral Hypersensitivity Model in Wistar Kyoto (WKY) Rats
-
Objective: To assess the effect of this compound on stress-induced visceral pain.
-
Model: The WKY rat strain, which exhibits a high-anxiety and visceral hypersensitivity phenotype, is used.
-
Procedure:
-
Rats are administered this compound or vehicle s.c. 30 minutes prior to colorectal distension.
-
A balloon is inserted into the colon to induce visceral stimulation.
-
Visceral pain behaviors (e.g., abdominal licking, stretching) are observed and quantified.
-
The pressure threshold required to elicit a visceral pain response is also measured.
-
A reduction in pain behaviors and an increase in the pain threshold indicate an analgesic effect.
-
Logical Relationships and Experimental Workflow
The development of this compound followed a logical progression from in vitro characterization to in vivo efficacy testing.
Caption: Experimental workflow for the preclinical development of this compound.
References
- 1. Addex therapeutics :: Addex Scientists Discover and Characterize the First Potent and Selective Small Molecule Negative Allosteric Modulator Targeting mGlu7 receptor [addextherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ADX71743 in Modulating Glutamate Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). We will explore its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize its impact on glutamate signaling pathways.
Introduction to this compound and its Target: The mGlu7 Receptor
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic transmission, plasticity, and overall brain function.[1] Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGlu7 receptor, a member of the Group III mGluRs, is predominantly located presynaptically, where it acts as an autoreceptor to negatively regulate the release of glutamate and GABA. This positions mGlu7 as a critical modulator of synaptic transmission and a potential therapeutic target for a range of neurological and psychiatric disorders, including anxiety and addiction.[2]
This compound, chemically known as (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a potent and selective negative allosteric modulator of the mGlu7 receptor.[3] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. This offers a nuanced approach to modulating glutamate signaling, potentially with a more favorable side-effect profile compared to direct receptor antagonists.
Mechanism of Action: Allosteric Modulation of mGlu7
This compound functions by diminishing the inhibitory effect of the mGlu7 receptor on neurotransmitter release. Under normal physiological conditions, activation of the presynaptic mGlu7 receptor by glutamate leads to a decrease in glutamate release, serving as a negative feedback loop. By binding to an allosteric site, this compound reduces the affinity and/or efficacy of glutamate for the mGlu7 receptor. This, in turn, lessens the receptor's inhibitory tone, leading to a potential increase in glutamate release at the synapse.
It is important to note the paradoxical nature of a NAM producing anxiolytic-like effects. While blocking an inhibitory autoreceptor would be expected to increase glutamate release and potentially induce anxiety, the observed effects of this compound suggest a more complex regulatory role of mGlu7 in specific neural circuits. The anxiolytic effects may stem from the modulation of glutamate signaling in brain regions critical for fear and anxiety, such as the amygdala, where mGlu7 receptors are abundantly expressed.
Figure 1: Mechanism of this compound at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 63 ± 2 nM | |
| Rat | 88 ± 9 nM | ||
| In-house cell lines | 300 nM | ||
| Off-target effects | Rat mGlu1 inhibition at 30 µM | 30% | |
| Human mGlu2 (weak PAM) EC50 | 11 µM |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (s.c.) | Cmax | Tmax | T1/2 | Brain Penetrant | Reference |
| Mouse | 12.5 mg/kg | 1380 ng/ml | 15-30 min | 0.68 hours | Yes | |
| 100 mg/kg | 12766 ng/ml | 15-30 min | 0.40 hours | Yes | ||
| Rat | 100 mg/kg | 16800 ng/ml | 15-30 min | 1.5 hours | Yes |
Note: Brain penetrance was confirmed with a cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%.
Table 3: In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Doses (s.c.) | Effect | Reference |
| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in buried marbles (anxiolytic-like) | |
| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Increased open arm exploration (anxiolytic-like) | |
| Amphetamine-induced Hyperactivity | Mouse | 100, 150 mg/kg | Small reduction in hyperactivity | |
| Forced Swim Test | Mouse | Not specified | Inactive (no antidepressant-like effect) | |
| Conditioned Avoidance Response | Rat | Not specified | Inactive | |
| Visceral Hypersensitivity | Rat (WKY strain) | Not specified | Reduced visceral hypersensitivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound.
In Vitro: Cellular Assays
Objective: To determine the potency and selectivity of this compound as a negative allosteric modulator of the mGlu7 receptor.
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) to enable a calcium mobilization readout.
Protocol Outline:
-
Cell Culture: HEK-293 cells expressing the mGlu7 receptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates.
-
Compound Application: A dose-response curve of this compound is prepared and added to the cells.
-
Agonist Stimulation: After a pre-incubation period with this compound, a fixed concentration of an mGlu7 agonist (e.g., L-AP4) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is assessed by testing this compound against other mGlu receptor subtypes.
Figure 2: Workflow for in vitro characterization of this compound.
In Vivo: Behavioral Assays
Objective: To assess the anxiolytic-like and other central nervous system effects of this compound in rodent models.
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
Protocol Outline (Marble Burying Test):
-
Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at specified doses (e.g., 50, 100, 150 mg/kg).
-
Test Arena: Individual cages are filled with bedding and 20-25 marbles are evenly spaced on the surface.
-
Test Procedure: 30 minutes after drug administration, each animal is placed in a testing cage.
-
Observation Period: The animal is allowed to freely explore and interact with the marbles for 30 minutes.
-
Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: The number of buried marbles is compared between the different treatment groups. A significant reduction in the number of buried marbles in the this compound-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect.
Figure 3: Logical flow for assessing anxiolytic-like effects.
Conclusion and Future Directions
This compound has been instrumental as a pharmacological tool to probe the physiological and pathological roles of the mGlu7 receptor. Preclinical data strongly suggest that negative allosteric modulation of mGlu7 holds promise for the treatment of anxiety disorders. The compound has demonstrated a clear anxiolytic-like profile in multiple rodent models. However, its lack of efficacy in models of depression and psychosis suggests a specific therapeutic window.
Future research should focus on elucidating the precise neural circuits through which this compound exerts its anxiolytic effects. Further investigation into the paradoxical effects of mGlu7 NAMs on glutamate signaling in different brain regions is also warranted. The development of additional selective mGlu7 modulators with varied pharmacokinetic and pharmacodynamic profiles will be crucial for advancing our understanding of this important therapeutic target and for the potential development of novel treatments for CNS disorders.
References
- 1. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX71743: A Technical Guide for the Investigation of mGlu7 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This document serves as a core resource for utilizing this compound as a pharmacological tool in preclinical research, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental applications.
Introduction to this compound
This compound, with the chemical name (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a highly selective, noncompetitive, and brain-penetrant NAM of the mGlu7 receptor.[1][2] Its unique modulatory properties make it an invaluable tool for elucidating the physiological and pathological roles of mGlu7, a receptor implicated in a range of central nervous system (CNS) disorders, including anxiety and post-traumatic stress disorder.[1] Unlike orthosteric ligands that bind directly to the glutamate binding site, this compound binds to an allosteric site on the receptor, thereby modulating the receptor's response to the endogenous ligand, glutamate.[1]
Pharmacological Profile of this compound
The utility of this compound as a pharmacological tool is underscored by its potent and selective inhibition of mGlu7 receptor activity. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Species | Agonist | IC50 | Reference |
| Calcium Mobilization | Human | L-AP4 | 63 ± 2 nM | [1] |
| Calcium Mobilization | Rat | L-AP4 | 88 ± 9 nM | |
| In-house cell lines | - | - | 300 nM | |
| Against EC80 Glutamate | - | Glutamate | 22 nM | |
| Against EC80 L-AP4 | - | L-AP4 | 125 nM |
Table 2: Selectivity Profile of this compound
| Receptor | Species | Activity | Concentration | Reference |
| mGlu1 | Rat | 30% inhibition | 30 µM | |
| mGlu2 | Human | Weak Positive Allosteric Modulator | EC50 = 11 µM |
Table 3: Pharmacokinetic Properties of this compound (Subcutaneous Administration)
| Species | Dose (mg/kg) | Tmax (min) | T1/2 (h) | Cmax (ng/mL) | Brain Penetration (CSF/Plasma Ratio at Cmax) | Reference |
| Mouse | 12.5 | 15-30 | 0.68 | 1380 | 5.3% | |
| Mouse | 100 | 15-30 | 0.40 | 12766 | 5.3% | |
| Rat | 100 | 15-30 | 1.5 | 16800 | 5.3% |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental applications of this compound, the following diagrams, generated using the DOT language, illustrate the mGlu7 receptor signaling cascade and a typical experimental workflow for characterizing this pharmacological tool.
mGlu7 Receptor Signaling Pathway
Experimental Workflow for this compound Characterization
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in key studies utilizing this compound and are provided as a guide for researchers.
In Vitro Calcium Mobilization Assay
This protocol is designed to assess the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.
-
Cell Line: HEK293 cells stably expressing the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) to couple the Gi/o-linked receptor to the calcium signaling pathway.
-
Reagents:
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu7 receptor agonist (e.g., L-(+)-2-Amino-4-phosphonobutyric acid, L-AP4).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (e.g., EC80 concentration of L-AP4) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the percentage inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
-
Ex Vivo Brain Slice Electrophysiology
This protocol is used to evaluate the effect of this compound on synaptic transmission and plasticity in a more physiologically relevant setting.
-
Tissue Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an electrophysiology setup and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic region of the postsynaptic neurons (e.g., CA1 pyramidal cells).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings.
-
Bath-apply this compound at the desired concentration (e.g., 0.1-10 µM) and observe its effect on baseline synaptic transmission.
-
To assess the effect on long-term potentiation (LTP), apply a high-frequency stimulation (HFS) protocol in the presence and absence of this compound.
-
-
Data Analysis: Analyze changes in fEPSP slope or amplitude to quantify the effects of this compound on synaptic strength and plasticity.
In Vivo Behavioral Assays
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle to the animals.
-
After a specific pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
This test is used to assess anxiety-like and repetitive behaviors.
-
Apparatus: A standard rodent cage filled with bedding and a set number of marbles (e.g., 20-25) evenly spaced on the surface.
-
Animals: Adult mice.
-
Procedure:
-
Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle to the animals.
-
After a specific pretreatment time (e.g., 30 minutes), place the mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for a set period (e.g., 30 minutes).
-
At the end of the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Anxiolytic-like or anti-compulsive effects are indicated by a significant reduction in the number of buried marbles.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of mGlu7 receptor function. Its high potency, selectivity, and brain-penetrant properties make it suitable for a wide range of in vitro, ex vivo, and in vivo studies. This guide provides a foundational resource for researchers to effectively design and execute experiments aimed at further unraveling the complex roles of the mGlu7 receptor in health and disease.
References
A Comprehensive Technical Guide to ADX71743: A Novel mGlu7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] As a member of the Group III mGlu receptors, mGlu7 is a G-protein coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability. The unique pharmacological profile of this compound makes it a valuable tool for investigating the physiological and pathological roles of mGlu7 and a potential therapeutic agent for neurological and psychiatric disorders, particularly anxiety. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological characteristics of this compound, supported by experimental data and protocols.
Chemical Properties and IUPAC Name
This compound is a synthetic organic compound with the following IUPAC name: (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | [1] |
| Synonyms | ADX-71743 | |
| Molecular Formula | C17H19NO2 | |
| Molecular Weight | 269.34 g/mol | |
| CAS Number | 1431641-29-0 | |
| PubChem CID | 53391766 | |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at -20°C |
Mechanism of Action: Negative Allosteric Modulation of mGlu7
This compound exerts its pharmacological effects by acting as a negative allosteric modulator of the mGlu7 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for the endogenous agonist, glutamate, and/or decreases the efficacy of G-protein coupling and subsequent intracellular signaling.
The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the mGlu7 receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating the receptor, this compound attenuates this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.
The signaling pathway is illustrated in the diagram below:
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various cell-based assays. It demonstrates high potency and selectivity for the mGlu7 receptor.
Potency and Selectivity
| Assay | Species | IC50 | Reference |
| L-AP4-induced Ca2+ mobilization | Human | 63 ± 2 nM | |
| L-AP4-induced Ca2+ mobilization | Rat | 88 ± 9 nM | |
| Glutamate-induced response | - | 22 nM | |
| L-AP4-induced response | - | 125 nM | |
| General mGlu7 inhibition | - | 300 nM |
This compound displays negligible activity at other mGlu receptor subtypes, highlighting its selectivity for mGlu7.
Experimental Protocol: FLIPR-based Intracellular Ca2+ Mobilization Assay
A common method to assess the potency of mGlu7 modulators is the Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably expressing the recombinant human or rat mGlu7 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the mGlu7 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: this compound is added at various concentrations to the cell plates and incubated.
-
Agonist Stimulation: An EC80 concentration of the mGlu7 agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a FLIPR instrument.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacology
This compound is brain-penetrant and has demonstrated anxiolytic-like effects in various rodent models of anxiety.
Pharmacokinetic Properties
| Species | Dose (s.c.) | T1/2 (h) | Cmax (ng/mL) | Reference |
| Mouse | 12.5 mg/kg | 0.68 | 1380 | |
| Mouse | 100 mg/kg | 0.40 | 12766 | |
| Rat | 100 mg/kg | 1.5 | 16800 |
This compound is bioavailable after subcutaneous administration and effectively penetrates the blood-brain barrier.
Behavioral Effects
This compound has been evaluated in several behavioral paradigms:
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. This compound increases the time spent in the open arms of the maze, indicative of an anxiolytic effect.
-
Marble Burying Test: In this model, a reduction in the number of marbles buried is interpreted as an anxiolytic-like response. This compound dose-dependently reduces marble-burying behavior.
-
Locomotor Activity: this compound does not impair locomotor activity at effective doses, suggesting a lack of sedative side effects.
However, the compound was found to be inactive in models of psychosis and depression, such as the amphetamine-induced hyperactivity test and the forced swim test, respectively.
Experimental Protocol: Elevated Plus Maze Test
The elevated plus maze is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs.
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Conclusion
This compound is a well-characterized negative allosteric modulator of the mGlu7 receptor with a promising anxiolytic-like profile in preclinical models. Its high potency, selectivity, and brain penetrance make it an invaluable research tool for elucidating the complex roles of mGlu7 in the central nervous system. Further investigation into the therapeutic potential of this compound and other mGlu7 NAMs is warranted for the development of novel treatments for anxiety and other stress-related disorders.
References
An In-Depth Technical Guide to the In Vivo and In Vitro Effects of ADX71743
Introduction
ADX71743, chemically known as (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety and post-traumatic stress disorder.[1][3] As a NAM, this compound binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, reducing the receptor's response to agonist stimulation.[4] This document provides a comprehensive overview of the pharmacological characterization of this compound, detailing its effects in both laboratory (in vitro) and living organism (in vivo) settings.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through various assays, primarily using cell lines engineered to express mGlu7 receptors. These studies confirm its mechanism as a potent and selective NAM.
Quantitative In Vitro Data
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| IC₅₀ | Human mGlu7 (HEK-293 cells) | L-AP4 | 63 ± 2 nM | |
| Rat mGlu7 (HEK-293 cells) | L-AP4 | 88 ± 9 nM | ||
| In-house cell lines | - | 300 nM | ||
| against EC₈₀ of Glutamate | - | 22 nM | ||
| against EC₈₀ of L-AP4 | - | 125 nM | ||
| Off-Target Activity | Rat mGlu1 | - | 30% inhibition at 30 µM | |
| Human mGlu2 | - | Weak PAM (EC₅₀ = 11 µM) | ||
| Functional Reversal | L-AP4-induced synaptic depression | - | 11% reversal at 0.1 µM | |
| L-AP4-induced synaptic depression | - | 20% reversal at 10 µM | ||
| LTP Blockade | High-Frequency Stimulation (HFS) | - | Almost complete blockade at 3 µM |
PAM: Positive Allosteric Modulator
Signaling Pathway and Mechanism of Action
This compound functions by binding to an allosteric site on the mGlu7 receptor. The mGlu7 receptor is presynaptically located and, when activated by glutamate, inhibits neurotransmitter release. As a negative allosteric modulator, this compound reduces the inhibitory effect of the mGlu7 receptor, thereby disinhibiting neurotransmission. It has been shown to block the effects of both mGlu7/7 homodimers and mGlu7/8 heterodimers.
Experimental Protocols
1. Fluorescence-Based Calcium Flux Assay: This assay is used to measure the change in intracellular calcium concentration upon receptor activation.
-
Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing the target receptor (e.g., rat mGlu7) and a promiscuous G-protein (like Gα15) are plated in 384-well plates at a density of 20,000 cells/well and grown overnight.
-
Dye Loading: The cell medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4, AM) for approximately 50 minutes at room temperature.
-
Compound Addition: The dye is washed off, and assay buffer is added. This compound is added at various concentrations.
-
Agonist Stimulation: After a brief incubation with the test compound, an agonist like L-AP4 is added to stimulate the receptor.
-
Data Acquisition: The change in fluorescence, corresponding to intracellular calcium mobilization, is measured using a specialized instrument like a Functional Drug Screening System (FDSS). The inhibitory effect of this compound is quantified as an IC₅₀ value.
2. Electrophysiology in Brain Slices: This technique assesses the effect of this compound on synaptic transmission at a native receptor.
-
Slice Preparation: Brain slices containing the hippocampus are prepared from rodents.
-
Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of the hippocampus.
-
Agonist Application: The group III mGlu receptor agonist L-AP4 is applied, which causes a depression in synaptic transmission (reduced fEPSP amplitude).
-
NAM Application: this compound is then added to the bath at varying concentrations (e.g., 0.1-10 µM).
-
Analysis: The ability of this compound to reverse the L-AP4-induced depression of synaptic transmission is measured, confirming its activity at the native receptor.
In Vivo Effects of this compound
In vivo studies in rodents have demonstrated that this compound is bioavailable and brain-penetrant, exhibiting clear anxiolytic-like effects without causing significant motor impairment.
Quantitative Pharmacokinetic Data
| Species | Dose (s.c.) | T₁/₂ (hours) | Cₘₐₓ (ng/mL) | Brain Penetrance | Reference |
| Mouse | 12.5 mg/kg | 0.68 | 1380 | CSF/Plasma Ratio = 5.3% | |
| 100 mg/kg | 0.40 | 12766 | |||
| Rat | 100 mg/kg | 1.5 | 16800 |
s.c.: subcutaneous administration; T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; CSF: Cerebrospinal fluid
Quantitative In Vivo Behavioral Data
| Test | Species | Doses (mg/kg, s.c.) | Key Finding | Reference |
| Marble Burying | Mouse | 50, 100, 150 | Dose-dependently reduced the number of buried marbles (60-75% decrease). | |
| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependently increased open arm exploration. | |
| Amphetamine-Induced Hyperactivity | Mouse | 100, 150 | Small, dose-dependent reduction in hyperactivity (approx. 20-30%). | |
| Visceral Pain (WKY Rat) | Rat | 50, 100, 150 | Decreased total pain behaviors at all doses; increased pain threshold at 50 & 100 mg/kg. | |
| Open Field (WKY Rat) | Rat | 50, 100, 150 | Increased total distance traveled and distance in the inner zone. | |
| Motor Activity | Mouse, Rat | 50, 100, 150 | No impairment of locomotor activity or rotarod performance. | |
| Forced Swim Test | Mouse | - | Inactive, suggesting no antidepressant-like effect. | |
| Head Twitch Test | Mouse | - | Inactive, suggesting no effect on hallucinogen-induced behaviors. |
Experimental Protocols
1. Marble Burying Test (Anxiety Model): This test assesses anxiety-like and compulsive behaviors in rodents.
-
Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20-25 marbles are evenly spaced on the surface.
-
Procedure: A mouse is administered this compound (e.g., 50, 100, or 150 mg/kg, s.c.) or vehicle. After a set time (e.g., 30 minutes), the mouse is placed in the cage for 30 minutes.
-
Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. Anxiolytic compounds typically reduce the number of marbles buried.
2. Elevated Plus Maze (EPM) Test (Anxiety Model): The EPM is a widely used test to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: Rodents are treated with this compound or vehicle. After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm.
-
Scoring: The time spent in and the number of entries into the open and closed arms are recorded over a 5-minute period. Anxiolytic drugs increase the time spent in and entries into the open arms.
3. Visceral Hypersensitivity Model: This model is used to study visceral pain, often in stress-sensitive rat strains like the Wistar Kyoto (WKY) rat.
-
Procedure: WKY rats are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to testing.
-
Colorectal Distension (CRD): A small balloon is inserted into the colon and inflated to various pressures to mimic visceral stimuli.
-
Scoring: The pressure at which the animal first shows a pain response (visceral sensitivity threshold) and the total number of pain behaviors are recorded. This compound was found to reduce these pain responses.
This compound is a well-characterized pharmacological tool that acts as a potent and selective negative allosteric modulator of the mGlu7 receptor. In vitro data robustly confirm its mechanism of action and potency. In vivo studies demonstrate its bioavailability, brain penetrance, and efficacy in rodent models of anxiety and visceral pain, without confounding effects on motor function. These findings validate the pharmacological inhibition of mGlu7 as a promising strategy for developing novel treatments for anxiety disorders, though its utility for depression or psychosis appears limited.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G protein-coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in various brain regions critical for emotional and cognitive processing, including the limbic structures.[1] Its strategic location allows it to modulate the release of key neurotransmitters like glutamate and GABA. The unique pharmacological profile of this compound, coupled with the therapeutic potential of targeting the mGlu7 receptor, has positioned it as a promising research tool and a potential therapeutic agent for anxiety and stress-related disorders.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a non-competitive NAM of the mGlu7 receptor. This means it binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, glutamate. By binding to its allosteric site, this compound reduces the affinity and/or efficacy of glutamate at the mGlu7 receptor, thereby inhibiting its downstream signaling. The mGlu7 receptor is coupled to Gαi/o proteins, and its activation typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as modulation of ion channels. By negatively modulating this receptor, this compound can disinhibit neurotransmitter release at synapses where mGlu7 is expressed.
Signaling Pathway of mGlu7 Receptor Modulation by this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human | 63 ± 2 nM | L-AP4-mediated activation in HEK-293 cells | |
| IC50 | Rat | 88 ± 9 nM | L-AP4-mediated activation in HEK-293 cells | |
| IC50 | N/A | 300 nM | In-house cell lines | |
| IC50 | N/A | 22 nM | Against an EC80 of glutamate | |
| IC50 | N/A | 125 nM | Against an EC80 of L-AP4 | |
| IC50 | N/A | 0.22 ± 0.07 µM | Forskolin-elevated cAMP potentiation |
Table 2: Pharmacokinetic Parameters of this compound (Subcutaneous Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax | T1/2 | Brain Penetrant | Reference |
| Mouse | 12.5 | 1380 | 15-30 min | 0.68 h (41 min) | Yes | |
| Mouse | 100 | 12766 | 15-30 min | 0.40 h (24 min) | Yes | |
| Rat | 12.5 | N/A | 15-30 min | 30 min | Yes | |
| Rat | 100 | 16800 | N/A | 1.5 h | Yes |
Table 3: In Vivo Efficacy of this compound in Animal Models of Anxiety
| Model | Species | Dose (mg/kg, s.c.) | Key Finding | Reference |
| Marble Burying Test | Mouse | 50, 100, 150 | Dose-dependent reduction in the number of buried marbles (60-75% decrease at 50 and 150 mg/kg). | |
| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependent increase in open arm exploration (doubled frequency and duration of entry). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Calcium Mobilization Assay
Objective: To determine the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably co-transfected with the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media. The chimeric G-protein allows the Gαi/o-coupled mGlu7 receptor to signal through the Gαq pathway, resulting in a measurable intracellular calcium release upon agonist stimulation.
-
Assay Preparation: Cells are plated in 96- or 384-well black-walled, clear-bottom microplates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for a predetermined period.
-
Agonist Stimulation: A fixed concentration of an mGlu7 receptor agonist, such as L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), is added to the wells to stimulate the receptor.
-
Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence signal is recorded over time. The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced calcium response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiological Recordings in Brain Slices
Objective: To assess the functional effect of this compound on synaptic transmission mediated by mGlu7 receptors.
Methodology:
-
Slice Preparation: Rodents (e.g., mice or rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) with a bipolar stimulating electrode. Recordings are made from the dendritic layer (e.g., stratum radiatum of CA1) using a glass microelectrode filled with aCSF.
-
Experimental Protocol: A stable baseline of fEPSPs is recorded. The mGlu7 agonist L-AP4 is applied to the bath to induce a depression of synaptic transmission. Subsequently, this compound is co-applied at various concentrations to assess its ability to reverse the L-AP4-induced depression.
-
Data Analysis: The slope or amplitude of the fEPSPs is measured. The effect of this compound is quantified as the percentage reversal of the L-AP4-induced synaptic depression.
Marble Burying Test
Objective: To evaluate the anxiolytic-like effects of this compound in mice.
Methodology:
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty small glass marbles are arranged evenly on the surface of the bedding.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.
-
Drug Administration: this compound or vehicle is administered to the mice (e.g., subcutaneously) at a specified time before the test (e.g., 30 minutes).
-
Test Procedure: Each mouse is placed individually into the prepared cage. The mouse is allowed to freely explore the cage for 30 minutes.
-
Scoring: After the 30-minute session, the mouse is removed from the cage. The number of marbles that are at least two-thirds buried in the bedding is counted by an observer who is blind to the treatment conditions.
-
Data Analysis: The number of buried marbles is compared between the this compound-treated and vehicle-treated groups. A significant reduction in the number of buried marbles in the drug-treated group is indicative of an anxiolytic-like effect.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiety-like behavior of rodents and the anxiolytic effects of this compound.
Methodology:
-
Apparatus: The EPM is a plus-shaped maze elevated above the floor. It consists of two open arms and two enclosed arms of equal size, connected by a central platform.
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: this compound or vehicle is administered to the animals at a specified time before the test.
-
Test Procedure: Each animal is placed on the central platform of the maze, facing one of the open arms. The animal is allowed to freely explore the maze for a 5-minute session. The session is typically recorded by a video camera for later analysis.
-
Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An entry is defined as all four paws entering an arm. Total arm entries and locomotor activity can also be measured to control for general activity levels.
-
Data Analysis: The percentage of time spent in the open arms [(time in open arms / total time in all arms) x 100] and the percentage of open arm entries [(number of open arm entries / total number of arm entries) x 100] are calculated. An increase in these parameters in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.
Mandatory Visualizations
Experimental Workflow: In Vitro Characterization of this compound
Experimental Workflow: In Vivo Behavioral Testing of this compound
Logical Relationship: Rationale for Targeting mGlu7 in Anxiety
References
The Therapeutic Potential of ADX71743: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and therapeutic potential, particularly in the context of anxiety and stress-related disorders. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.
Introduction: Targeting the mGlu7 Receptor
The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor, is the most widely distributed and evolutionarily conserved mGlu receptor in the central nervous system.[3] Primarily located presynaptically, mGlu7 acts as an autoreceptor to inhibit glutamate release, particularly under conditions of high glutamate concentration.[4] Its high expression in brain regions critical for emotion and cognition, such as the amygdala, hippocampus, and hypothalamus, has made it a promising target for novel therapeutics aimed at treating anxiety, post-traumatic stress disorder, and other stress-related conditions.[1] this compound has emerged as a key pharmacological tool to investigate the therapeutic utility of mGlu7 modulation.
Mechanism of Action of this compound
This compound functions as a non-competitive negative allosteric modulator of the mGlu7 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric glutamate-binding site, to inhibit receptor activity. This mode of action allows for a fine-tuned modulation of the receptor's response to the endogenous ligand, glutamate.
Signaling Pathway of mGlu7 Receptor Inhibition by this compound
The canonical signaling pathway of the mGlu7 receptor involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a NAM, prevents this cascade of events. The following diagram illustrates the signaling pathway.
Caption: mGlu7 receptor signaling pathway and its inhibition by this compound.
Quantitative Preclinical Data
A substantial body of preclinical research has characterized the pharmacological profile of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Pharmacology
| Parameter | Species | Cell Line | Value | Reference |
| IC₅₀ (vs. L-AP4) | Human | HEK-293 | 63 ± 2 nM | |
| Rat | HEK-293 | 88 ± 9 nM | ||
| IC₅₀ (vs. Glutamate) | - | In-house cell lines | 22 nM | |
| IC₅₀ (vs. L-AP4) | - | In-house cell lines | 125 nM | |
| Off-target Activity | Rat | - | 30% inhibition of mGlu1 at 30 µM | |
| Human | - | Weak PAM at mGlu2 (EC₅₀ = 11 µM) |
In Vivo Pharmacokinetics
| Species | Dose (s.c.) | Cmax | T½ | Brain Penetration (CSF/Plasma Ratio at Cmax) | Reference |
| Mouse | 12.5 mg/kg | 1380 ng/mL | 0.68 h | - | |
| 100 mg/kg | 12766 ng/mL | 0.40 h | - | ||
| Rat | 100 mg/kg | 16800 ng/mL | 1.5 h | 5.3% |
In Vivo Efficacy in Animal Models of Anxiety
| Model | Species | Doses (s.c.) | Key Findings | Reference |
| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in the number of buried marbles (60-75% decrease at 50 and 150 mg/kg). | |
| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Increased open arm exploration. | |
| Open Field Test | Rat (Wistar Kyoto) | 50, 100, 150 mg/kg | Increased total distance traveled and distance traveled in the inner zone. |
In Vivo Efficacy in a Model of Visceral Pain
| Model | Species | Doses (s.c.) | Key Findings | Reference |
| Colorectal Distension | Rat (Wistar Kyoto) | 50, 100, 150 mg/kg | Decreased total number of pain behaviors and increased visceral sensitivity threshold. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Potency and Selectivity Assays
Objective: To determine the inhibitory concentration (IC₅₀) of this compound against mGlu7 activation and to assess its selectivity against other mGlu receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with human or rat mGlu7 receptors and a chimeric Gα protein are cultured in appropriate media.
-
Assay Principle: The assay measures the ability of this compound to inhibit the increase in intracellular calcium elicited by an mGlu7 agonist (e.g., L-AP4 or glutamate).
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells.
-
An EC₈₀ concentration of the agonist (L-AP4 or glutamate) is added to stimulate the receptors.
-
The change in fluorescence is measured using a plate reader.
-
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Selectivity Profiling: A similar protocol is followed using cell lines expressing other mGlu receptor subtypes to assess off-target activity.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of this compound in mice.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Apparatus: A standard mouse cage containing 5 cm of bedding and 20 glass marbles arranged in a 4x5 grid.
-
Procedure:
-
Mice are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to the test.
-
Each mouse is placed individually in the test cage.
-
The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.
-
At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
-
Data Analysis: The number of buried marbles is compared between the different treatment groups using an appropriate statistical test (e.g., ANOVA).
Objective: To evaluate the effect of this compound on visceral hypersensitivity in a stress-sensitive rat strain.
Methodology:
-
Animals: Male Wistar Kyoto (WKY) rats are used.
-
Apparatus: A balloon catheter connected to a barostat for controlled colorectal distension.
-
Procedure:
-
Rats are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to the procedure.
-
A balloon catheter is inserted into the colon.
-
The balloon is inflated to a constant pressure, and the behavioral responses of the rat (e.g., abdominal licking, stretching) are recorded.
-
The pressure at which a behavioral response is first observed is defined as the visceral sensitivity threshold.
-
-
Data Analysis: The total number of pain behaviors and the visceral sensitivity threshold are compared between treatment groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: A generalized experimental workflow for preclinical drug discovery.
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that this compound possesses anxiolytic-like properties and may also be effective in mitigating stress-induced visceral pain. Its mechanism of action, by dampening excessive glutamate release in key brain circuits, provides a sound rationale for its therapeutic potential in disorders characterized by hyper-glutamatergic states, such as anxiety and trauma-related disorders.
However, the therapeutic utility of this compound may not extend to depression or psychosis, as it was found to be inactive in the mouse forced swim test and showed only a small effect in reducing amphetamine-induced hyperactivity.
Future research should focus on:
-
Clinical Trials: Investigating the safety, tolerability, and efficacy of this compound in human populations with anxiety disorders.
-
Chronic Dosing Studies: Evaluating the effects of long-term administration of this compound in animal models of chronic stress.
-
Biomarker Development: Identifying potential biomarkers to predict treatment response to mGlu7 modulators.
-
Exploration of Other Indications: Given the widespread distribution of mGlu7, exploring its role in other neurological and psychiatric conditions is warranted.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for anxiety and stress-related disorders. Its well-characterized preclinical profile, including its potent and selective negative allosteric modulation of the mGlu7 receptor, favorable pharmacokinetic properties, and demonstrated efficacy in relevant animal models, provides a strong foundation for its continued development. The detailed data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader field of mGlu7 modulation.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The mGlu7 Negative Allosteric Modulator ADX71743: A Technical Guide to its Effects on Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The metabotropic glutamate receptor 7 (mGlu7), a presynaptic Gi/o-coupled receptor, is a critical regulator of neurotransmitter release. Its high expression in key brain regions like the hippocampus and amygdala positions it as a promising therapeutic target. This document provides an in-depth technical overview of ADX71743, a potent and selective negative allosteric modulator (NAM) of the mGlu7 receptor. Contrary to the typical goal of enhancing synaptic plasticity for memory improvement, evidence suggests this compound blocks long-term potentiation (LTP) at hippocampal synapses. This guide synthesizes the available data on this compound, detailing its mechanism of action, effects on synaptic transmission and plasticity, and the experimental protocols used for its characterization.
Introduction to this compound and the mGlu7 Receptor
This compound is a brain-penetrant, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1]. Unlike orthosteric ligands that bind to the glutamate binding site, NAMs bind to an allosteric site, inhibiting the receptor's response to glutamate.
The mGlu7 receptor is a Class C G-protein coupled receptor (GPCR) that plays a significant role in modulating synaptic transmission and plasticity[2][3]. Key characteristics of the mGlu7 receptor include:
-
Presynaptic Localization: It is predominantly located on the presynaptic terminal, often within the active zone, where it acts as an autoreceptor to inhibit glutamate release or as a heteroreceptor to inhibit the release of other neurotransmitters like GABA[2][4].
-
Low Glutamate Affinity: mGlu7 has a very low affinity for glutamate, meaning it is typically activated only during periods of high-frequency stimulation and excessive glutamate release, serving as a negative feedback mechanism.
-
Signaling Pathway: It couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
By inhibiting mGlu7, a NAM like this compound is expected to "release the brake" on presynaptic activity, thereby preventing the receptor's natural inhibitory function.
Quantitative Data on the Effects of this compound
The primary effects of this compound have been characterized through in vitro and in vivo electrophysiology, particularly at the well-studied Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | Key Finding | Reference |
| Synaptic Depression | Rat Hippocampal Slices | Reverses the depression of synaptic transmission at the SC-CA1 synapse induced by the Group III mGlu agonist L-AP4. | |
| Long-Term Potentiation (LTP) | Rodent Hippocampal Slices | Blocks the induction of LTP at Schaffer collateral-CA1 synapses. | |
| Heterodimer Activity | In Vitro Expression System | Effectively blocks the responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. |
Note: Specific quantitative values (e.g., percentage of LTP blockade) are often presented in graphical form in the source literature and are summarized here qualitatively.
Table 2: In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Doses (s.c.) | Key Finding | Reference |
| Marble Burying | Mice | 50, 100, 150 mg/kg | Dose-dependently reduces the number of marbles buried, indicating an anxiolytic-like effect. | |
| Elevated Plus Maze | Rats | 50, 100, 150 mg/kg | Dose-dependently increases open arm exploration, consistent with an anxiolytic-like profile. | |
| Conditioned Avoidance Response | Rats | Up to 150 mg/kg | Inactive in this test, which assesses antipsychotic potential. | |
| Forced Swim Test | Mice | Up to 150 mg/kg | Inactive in this test for antidepressant-like effects. |
Signaling Pathways and Mechanism of Action
This compound acts by inhibiting the canonical Gi/o signaling pathway of the mGlu7 receptor. The binding of glutamate to a presynaptic mGlu7 receptor normally triggers a cascade that reduces neurotransmitter release. This compound prevents this cascade.
Experimental Protocols
Protocol for Assessing LTP at the SC-CA1 Synapse
This protocol is based on standard electrophysiological methods used to study synaptic plasticity in the hippocampus, as referenced in the literature concerning this compound.
Methodology Details:
-
Slice Preparation: Adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF (30-32°C). A stimulating electrode is positioned to activate the Schaffer collateral pathway, and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Baseline Measurement: A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., every 20 seconds) for 20-30 minutes.
-
Pharmacology: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the aCSF to the final desired concentration. The drug is perfused over the slice for a predetermined period (e.g., 20 minutes) before LTP induction. Control experiments are run with the vehicle alone.
-
LTP Induction: LTP is induced using a standardized high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns.
-
Post-Induction Recording: Synaptic responses are recorded for at least 60 minutes following the HFS to determine the magnitude and stability of the potentiation.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the average slope during the pre-drug baseline period. The degree of potentiation in the presence of this compound is compared to that observed in the vehicle control group.
General Protocol for Contextual Fear Conditioning
While no specific data exists for this compound in this paradigm, this protocol outlines how a compound's effect on fear memory consolidation would be tested.
Methodology Details:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a video camera to record behavior.
-
Habituation: Animals are handled for several days prior to the experiment to reduce stress.
-
Drug Administration: Animals are divided into groups and receive either vehicle or a specific dose of this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection a set time (e.g., 30 minutes) before training.
-
Training Phase: The animal is placed in the conditioning chamber. After a brief exploration period, it is exposed to one or more pairings of a conditioned stimulus (CS), such as an auditory tone, with an unconditioned stimulus (US), a mild footshock.
-
Memory Consolidation: The animal is returned to its home cage for 24 hours.
-
Testing Phase: The animal is returned to the original conditioning chamber (contextual fear test) or placed in a novel chamber where the CS is presented (cued fear test). The primary behavioral measure is "freezing," a species-specific fear response. The duration of freezing is quantified.
-
Hypothetical Outcome: Based on its blockade of hippocampal LTP, it could be hypothesized that pre-training administration of this compound might impair the consolidation of contextual fear memory, resulting in reduced freezing during the test phase compared to vehicle-treated controls.
Summary and Future Directions
This compound is a valuable pharmacological tool for probing the function of the mGlu7 receptor. The available data compellingly show that it acts as a functional antagonist at hippocampal SC-CA1 synapses. Its ability to block LTP induction suggests that mGlu7 receptor activity is permissive or necessary for this form of synaptic plasticity. This is a complex finding, as presynaptic inhibition is typically thought to constrain, not enable, LTP. This may point to the role of mGlu7 on inhibitory interneurons or the involvement of mGlu7/8 heterodimers in shaping network activity required for plasticity.
For drug development professionals, the profile of this compound suggests that mGlu7 NAMs could be relevant for conditions characterized by excessive glutamate release or aberrant synaptic plasticity. While its anxiolytic-like properties are established, further research is required to understand the full implications of its LTP-blocking effects on cognitive processes and memory formation. Future studies should aim to:
-
Evaluate this compound and other mGlu7 NAMs in standardized memory paradigms like the Morris water maze and fear conditioning to directly assess their impact on learning and memory.
-
Dissect the specific circuit-level effects of mGlu7 inhibition, for instance, by examining its differential impact on excitatory principal neurons versus inhibitory interneurons.
-
Explore the therapeutic potential of mGlu7 modulation in disorders where synaptic plasticity is dysregulated.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 3. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADX71743 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inhibiting its response to glutamate. This mechanism of action makes this compound a valuable tool for studying the physiological roles of the mGlu7 receptor and for investigating its therapeutic potential in a range of neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments.
Physicochemical Properties and Solubility
Proper dissolution is critical for accurate and reproducible experimental results. This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Weight | 269.34 g/mol |
| Formula | C₁₇H₁₉NO₂ |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For cell culture applications, DMSO is the recommended solvent for preparing a concentrated stock solution.
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 100 mM. It is recommended to prepare a concentrated stock to minimize the final concentration of DMSO in the cell culture medium.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Example Calculation for a 100 mM Stock Solution:
To prepare 1 ml of a 100 mM stock solution of this compound (MW = 269.34 g/mol ):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 269.34 g/mol x 1000 mg/g
-
Mass = 26.93 mg
Dissolve 26.93 mg of this compound in 1 ml of DMSO.
Experimental Protocol: Application of this compound to Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration of this compound and the treatment duration should be optimized for the specific cell type and experimental design.
Materials:
-
Cultured cells (e.g., HEK293 cells expressing mGlu7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is often recommended.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various cell-based assays, such as cell viability assays, cAMP measurement assays, or functional assays like Schild plot analysis.[1]
Visualization of Experimental Workflow and Signaling Pathway
To facilitate a clear understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Application Notes and Protocols: ADX71743 for Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in mouse behavioral studies. The provided protocols are based on established research and are intended to assist in the design and execution of experiments investigating the anxiolytic-like effects of this compound.
Introduction
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR7 receptor.[1] The mGluR7 receptor, a G-protein coupled receptor, is involved in the modulation of synaptic transmission and neuronal excitability.[2] Pharmacological inhibition of mGluR7 has been identified as a promising therapeutic approach for anxiety disorders.[1] In preclinical mouse models, this compound has demonstrated anxiolytic-like properties in various behavioral paradigms.[1][3]
Mechanism of Action
This compound acts as a negative allosteric modulator at the mGluR7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling cascade. The mGluR7 receptor is coupled to Gαi/o proteins, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By negatively modulating this receptor, this compound can disinhibit adenylyl cyclase, leading to an increase in cAMP levels.
Recommended Dosage and Administration
Based on in vivo studies in mice, the recommended dosage of this compound to elicit anxiolytic-like effects ranges from 50 to 150 mg/kg , administered via subcutaneous (s.c.) injection . A dose-dependent response has been observed within this range in relevant behavioral assays.
Vehicle Preparation
For subcutaneous administration, this compound can be suspended in a 50% aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Protocol for Vehicle and Drug Preparation:
-
Prepare a 50% (w/v) solution of HP-β-CD in sterile, distilled water.
-
Weigh the required amount of this compound.
-
Suspend the this compound powder in the 50% HP-β-CD solution to achieve the desired final concentration for injection. The volume of injection for subcutaneous administration in mice is typically 5-10 ml/kg.
-
Ensure the suspension is homogenous before each injection by vortexing or sonicating.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in key mouse behavioral studies.
| Behavioral Assay | Species/Strain | Dosage (mg/kg, s.c.) | Administration Route | Key Findings | Reference |
| Marble Burying Test | C57BL/6 Mice | 50, 100, 150 | Subcutaneous | Dose-dependent reduction in the number of marbles buried, indicating anxiolytic-like effects. | [Kalinichev et al., 2013] |
| Elevated Plus Maze | C57BL/6 Mice | 50, 100, 150 | Subcutaneous | Dose-dependent increase in the percentage of time spent in and entries into the open arms, indicative of anxiolytic activity. | [Kalinichev et al., 2013] |
| Locomotor Activity | C57BL/6 Mice | 50, 100, 150 | Subcutaneous | No significant effect on spontaneous locomotor activity, suggesting the anxiolytic effects are not due to sedation. | [Kalinichev et al., 2013] |
Experimental Protocols
Detailed methodologies for two key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.
Marble Burying Test
This test assesses anxiety-like and obsessive-compulsive-like behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Clean bedding (approximately 5 cm deep)
-
20 small glass marbles (approximately 1.5 cm in diameter)
-
This compound suspension and vehicle
-
Syringes and needles for s.c. injection
Protocol:
-
Administer this compound (50, 100, or 150 mg/kg) or vehicle subcutaneously to the mice 30-60 minutes prior to testing.
-
Prepare the test cages by placing 5 cm of clean bedding and evenly spacing 20 marbles on top of the bedding.
-
Gently place a single mouse in the test cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analyze the data by comparing the number of buried marbles between the different treatment groups.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
-
This compound suspension and vehicle
-
Syringes and needles for s.c. injection
Protocol:
-
Administer this compound (50, 100, or 150 mg/kg) or vehicle subcutaneously to the mice 30-60 minutes prior to testing.
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the recording (manually or using tracking software) to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Entries into open arms) / (Total entries)] x 100.
-
Compare these parameters across the different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGluR7 receptor in anxiety and related disorders. The recommended dosages and protocols provided in these application notes offer a solid foundation for conducting robust and reproducible mouse behavioral studies. Researchers should always ensure that all animal procedures are approved by their institutional animal care and use committee (IACUC) and are conducted in accordance with ethical guidelines.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing ADX71743 Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] The mGlu7 receptor is a promising target for the treatment of various central nervous system (CNS) disorders, including anxiety and other neurological conditions. For any CNS drug candidate, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is a critical determinant of its efficacy. This application note provides a detailed protocol for assessing the brain penetration of this compound, encompassing both in vitro and in vivo methodologies.
The unbound drug concentration in the brain is the pharmacologically active component that drives therapeutic effects. Therefore, understanding the extent and rate of this compound's brain penetration is essential for interpreting preclinical efficacy studies and predicting its clinical potential. The following protocols describe established methods to determine key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), as well as to assess its interaction with efflux transporters at the BBB.
Data Presentation
A summary of the key pharmacokinetic parameters for this compound relevant to brain penetration is presented in the table below.
| Parameter | Value | Species | Method | Reference |
| CSF/Total Plasma Concentration Ratio (Cmax) | 5.3% | Mice and Rats | In vivo pharmacokinetic analysis | [1] |
| Bioavailability | Bioavailable after subcutaneous administration | Mice and Rats | In vivo pharmacokinetic analysis | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the brain penetration of this compound.
In Vitro Assessment of BBB Permeability
a. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts the passive diffusion of a compound across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare the PAMPA lipid membrane solution by dissolving PBL in dodecane.
-
Coat the filter membrane of the 96-well filter plate with the lipid solution and allow the solvent to evaporate.
-
Prepare the donor solution by dissolving this compound and control compounds in PBS (final DMSO concentration <1%).
-
Add the donor solution to the wells of the filter plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
CD(0) = Initial concentration in the donor well
-
b. MDR1-MDCKII Permeability Assay
This assay determines if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDR1-transfected Madin-Darby canine kidney (MDCKII) cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Control compounds (P-gp substrate and non-substrate)
-
LC-MS/MS system
Protocol:
-
Seed MDR1-MDCKII cells on the Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests that the compound is a substrate for P-gp.
In Vivo Assessment of Brain Penetration
a. Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
This is the gold standard method to measure the extent of brain penetration in vivo.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for subcutaneous administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer (e.g., PBS)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Administer this compound to a cohort of animals via subcutaneous injection at a defined dose (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-dose, anesthetize a subset of animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with cold saline.
-
Weigh the brain tissue.
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
Centrifuge the blood samples to obtain plasma.
-
Process the plasma and brain homogenate samples for analysis. This typically involves protein precipitation followed by centrifugation.
-
Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
-
The overall Kp can also be expressed as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma.
b. LC-MS/MS Quantification of this compound
A general method for the quantification of this compound in plasma and brain homogenate.
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Validation: The method should be validated for linearity, accuracy, precision, and recovery in both plasma and brain matrix.
Visualizations
References
Application Notes and Protocols for Measuring ADX71743 Binding Affinity to mGlu7
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] mGlu7, a Class C G-protein coupled receptor (GPCR), is predominantly expressed presynaptically in the central nervous system and plays a crucial role in the modulation of synaptic transmission and neuronal excitability.[3][4] Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery.[2]
These application notes provide detailed protocols for measuring the binding affinity of this compound to mGlu7, a critical step in characterizing its pharmacological properties. The described methods include both direct binding assays and functional assays that assess the downstream consequences of receptor modulation.
Signaling Pathway of mGlu7
mGlu7 is canonically coupled to the Gi/o G-protein pathway. Upon activation by an agonist like L-glutamate or the synthetic agonist L-2-amino-4-phosphonobutyric acid (L-AP4), the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as inhibiting N-type and P/Q-type calcium channels. This compound, as a NAM, does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor, reducing the affinity and/or efficacy of orthosteric agonists.
Caption: mGlu7 signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of this compound for mGlu7 from various assays.
| Assay Type | Parameter | Value | Agonist Used | Cell Line / Preparation | Reference |
| Functional Assay (in-house cell lines) | IC₅₀ | 300 nM | - | In-house cell lines | |
| Functional Assay (vs. Glutamate) | IC₅₀ | 22 nM | EC₈₀ of Glutamate | - | |
| Functional Assay (vs. L-AP4) | IC₅₀ | 125 nM | EC₈₀ of L-AP4 | - | |
| Electrophysiology (Reversal of L-AP4 depression) | - | 11% reversal at 0.1 µM, 20% reversal at 10 µM | 300 µM L-AP4 | Hippocampal slices |
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for mGlu7 by measuring its ability to displace a known radiolabeled ligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing recombinant human or rat mGlu7.
-
Radioligand: A suitable radiolabeled antagonist for mGlu7 (e.g., [³H]-labeled antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled mGlu7 antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing mGlu7 in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding wells: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled antagonist.
-
Competition wells: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGlu7. As a NAM, this compound will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX71743 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological and psychiatric disorders, including anxiety and post-traumatic stress disorder.[2] As a NAM, this compound does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to agonist stimulation. This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize mGlu7 NAMs.
Mechanism of Action and Signaling Pathway
The mGlu7 receptor is predominantly coupled to the Gi/o family of G-proteins.[3][4] Upon activation by an agonist such as L-AP4, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. This compound, as an mGlu7 NAM, attenuates these downstream signaling events.
References
- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors Activate G-Protein-Coupled Inwardly Rectifying Potassium Channels in XenopusOocytes | Journal of Neuroscience [jneurosci.org]
- 4. Metabotropic glutamate receptors activate G-protein-coupled inwardly rectifying potassium channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
proper handling and storage conditions for ADX71743
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] As a brain-penetrant compound, it serves as a valuable research tool for investigating the physiological roles of the mGlu7 receptor in various neurological processes, including memory, nociception, and its potential involvement in anxiety and other CNS disorders.[1][2] These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in common experimental paradigms.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-(2,4-dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | [1] |
| Molecular Formula | C₁₇H₁₉NO₂ | [1] |
| Molecular Weight | 269.34 g/mol | |
| Mechanism of Action | Negative Allosteric Modulator of mGlu7 Receptor | |
| In Vitro Potency (IC₅₀) | ~300 nM |
Proper Handling and Storage
Due to the absence of a publicly available, official Safety Data Sheet (SDS) for this compound, it is imperative that researchers handle this compound with caution and perform a thorough risk assessment before use. The following are general guidelines based on standard laboratory practices for handling chemical compounds.
3.1. Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following PPE should be worn:
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For handling the solid compound, especially if there is a risk of aerosolization, a dust mask or respirator may be appropriate. All handling of the solid should be performed in a chemical fume hood.
3.2. Storage Conditions
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Light | Store in a light-protected container (e.g., amber vial). |
| Moisture | Keep container tightly sealed to prevent moisture absorption. |
3.3. Stock Solution Preparation and Storage
This compound is soluble in organic solvents such as DMSO and ethanol.
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.69 mg of this compound.
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube. For a 10 mM solution from 2.69 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Experimental Protocols
4.1. In Vitro Assays
This compound, as a NAM of the Gi/o-coupled mGlu7 receptor, is expected to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels or to be characterized in assays that measure downstream effects of Gi/o activation, such as calcium mobilization in cells co-expressing a suitable G-protein.
4.1.1. cAMP Accumulation Assay (for Gi/o-coupled receptors)
This protocol provides a general framework for assessing the effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human mGlu7 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
A suitable mGlu7 receptor agonist (e.g., L-AP4).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Procedure:
-
Cell Plating: Seed the mGlu7-expressing cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the mGlu7 agonist and forskolin.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C. c. Stimulate the cells with a mixture of the mGlu7 agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM). d. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
4.1.2. Calcium Mobilization Assay
For Gi/o-coupled receptors that do not directly signal through calcium, co-expression of a promiscuous G-protein alpha subunit (e.g., Gα15 or Gα16) can couple the receptor to the phospholipase C pathway, leading to a measurable calcium response.
Materials:
-
Cells co-expressing the mGlu7 receptor and a promiscuous G-protein (e.g., Gα15/16).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
An mGlu7 receptor agonist (e.g., L-AP4).
-
This compound.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of the mGlu7 agonist in assay buffer.
-
Assay: a. Place the cell plate in the fluorescence plate reader. b. Add varying concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 5-15 minutes). c. Initiate the kinetic read and add the mGlu7 agonist to the wells. d. Monitor the change in fluorescence over time.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ from the concentration-response curve.
4.2. In Vivo Studies
This compound has been shown to be brain-penetrant and active in vivo following subcutaneous administration in rodents.
4.2.1. Vehicle Preparation
For in vivo studies, this compound has been formulated as a suspension. A common vehicle is a 50% aqueous solution of hydroxypropyl-β-cyclodextrin. The suspension should be homogenized, for instance, by using a bead beater and sonication, and prepared fresh daily.
4.2.2. Dosing Information
The following doses have been reported in the literature for subcutaneous (s.c.) administration:
| Species | Dose Range (s.c.) | Reference |
| Mice | 50 - 150 mg/kg | |
| Rats | 50 - 150 mg/kg |
Note: The optimal dose and administration route should be determined empirically for each specific experimental model and research question.
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor, which is a member of the Group III metabotropic glutamate receptors. These receptors are coupled to the Gi/o family of G-proteins. The canonical signaling pathway for Gi/o-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Workflow
The following diagram illustrates a typical workflow for screening compounds for mGlu7 NAM activity using an in vitro assay.
Disclaimer
The information provided in these application notes is intended for research use only by qualified professionals. It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all work is carried out in accordance with institutional and national safety guidelines. The absence of a formal SDS for this compound necessitates a cautious approach to its handling and disposal.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ADX71743 Concentration for Neuronal Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), in neuronal cell assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] This means it binds to a site on the receptor different from the glutamate binding site and negatively regulates the receptor's activity. By doing so, it reduces the receptor's response to glutamate. The mGlu7 receptor is a G protein-coupled receptor involved in regulating neurotransmission.[2]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest that this compound has potential as a therapeutic agent for anxiety disorders.[1][3] It has also been investigated in animal models of schizophrenia, where it has shown some efficacy in ameliorating positive and cognitive symptoms.
Q3: In what types of in vitro assays has this compound been characterized?
A3: this compound has been characterized in various in vitro systems, including HEK293 cells stably transfected with the mGlu7 receptor to determine its potency and selectivity. It has also been used in electrophysiological recordings in brain slices to assess its effect on synaptic transmission.
Q4: What is the reported potency (IC50) of this compound?
A4: In HEK293 cells expressing the human mGlu7 receptor, this compound has an IC50 of 63 ± 2 nM. For the rat mGlu7 receptor, the IC50 is 88 ± 9 nM.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound in neuronal cell assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no compound effect | Improper compound dissolution: this compound may have limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. - Vortex the stock solution thoroughly before each use. |
| Compound degradation: Improper storage can lead to loss of activity. | - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect from light. | |
| Low receptor expression: The neuronal cell type used may have low endogenous expression of mGlu7. | - Verify mGlu7 expression in your cell model using techniques like qPCR or western blotting. - Consider using a cell line overexpressing mGlu7 or primary neurons from a brain region with high mGlu7 expression, such as the hippocampus or cortex. | |
| Cell toxicity observed | High compound concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay. A typical starting point for in vitro assays is in the low nanomolar to low micromolar range. - Use a viability assay (e.g., MTT, LDH) to assess cytotoxicity at different concentrations. |
| Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is below the toxic threshold for your cells (usually <0.1% for DMSO). - Include a vehicle-only control in all experiments. | |
| High background signal in assays | Off-target effects: At high concentrations, this compound may interact with other receptors. | - While this compound is highly selective for mGlu7, it's good practice to test for off-target effects, especially when using high concentrations. It has been shown to have weak activity at the mGlu2 receptor at high concentrations (EC50 = 11 µM). - Use the lowest effective concentration determined from your dose-response studies. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay System | Reference |
| IC50 (human mGlu7) | 63 ± 2 nM | HEK293 cells | |
| IC50 (rat mGlu7) | 88 ± 9 nM | HEK293 cells | |
| Effective Concentration (Electrophysiology) | 0.1 - 10 µM | Brain slices | |
| Weak PAM activity (human mGlu2) | EC50 = 11 µM | HEK293 cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Neuronal Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic potential of this compound on a neuronal cell line (e.g., SH-SY5Y) using an MTT assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere and differentiate according to your standard protocol.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the concentration at which this compound induces cytotoxicity.
Protocol 2: Assessment of this compound Effect on Neuronal Signaling
This protocol provides a general framework for assessing the effect of this compound on a downstream signaling pathway, such as cAMP levels, following stimulation with an mGlu7 agonist (e.g., L-AP4).
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
mGlu7 agonist (e.g., L-AP4)
-
cAMP assay kit
-
Lysis buffer
Procedure:
-
Cell Culture: Culture and differentiate neurons in an appropriate plate format (e.g., 24-well plate).
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle) for a predetermined time (e.g., 15-30 minutes).
-
Stimulation: Add the mGlu7 agonist L-AP4 at a concentration that elicits a submaximal response (e.g., EC20) to all wells except the basal control.
-
Incubation: Incubate for the time required to induce a measurable change in the signaling molecule of interest (e.g., 10-15 minutes for cAMP).
-
Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cAMP assay kit.
-
Quantification: Measure the concentration of the signaling molecule (cAMP) in the cell lysates using the assay kit and a plate reader.
-
Data Analysis: Normalize the data to the agonist-only response and plot the concentration-dependent inhibition by this compound to determine its IC50.
Visualizations
Caption: Mechanism of action of this compound as a negative allosteric modulator of the mGlu7 receptor.
Caption: Experimental workflow for determining the optimal concentration of this compound using a cell viability assay.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results with this compound.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ADX71743 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using ADX71743 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate.[2] This compound is brain-penetrant, making it suitable for in vivo studies of the central nervous system.[2]
Q2: What are the potential therapeutic applications of this compound?
Research suggests that pharmacological inhibition of mGlu7 by this compound may be a valid approach for developing novel treatments for anxiety disorders.[2] Studies have also shown its potential in reducing visceral hypersensitivity, a key symptom in stress-related disorders. However, current data suggests it may not be suitable for the treatment of depression or psychosis.
Q3: In which animal models has this compound been tested?
This compound has been characterized in both mice (e.g., C57BL) and rats (e.g., Sprague-Dawley, Wistar Kyoto). The Wistar Kyoto (WKY) rat, a stress-sensitive strain, has been used to model visceral hypersensitivity.
Q4: How should I prepare this compound for in vivo administration?
This compound is soluble in DMSO and ethanol. For in vivo experiments, it is crucial to prepare a vehicle solution that is safe for the animals. While specific vehicle compositions are not always detailed in publications, a common practice for subcutaneous (s.c.) administration involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as a mixture of saline, PEG400, and Tween 80. It is recommended to perform pilot studies to determine the optimal vehicle composition and to ensure the final concentration of DMSO is non-toxic.
Troubleshooting Guide
Issue 1: Inconsistent or lack of behavioral effects.
-
Possible Cause 1: Inadequate Dose.
-
Solution: Ensure that the administered dose is within the effective range reported in the literature. Dose-response studies are highly recommended to determine the optimal dose for your specific animal model and behavioral paradigm.
-
-
Possible Cause 2: Poor Compound Stability.
-
Solution: Prepare fresh solutions of this compound for each experiment. If storing stock solutions, do so at -20°C or -80°C and minimize freeze-thaw cycles. Perform a small pilot study to confirm the activity of a new batch of the compound.
-
-
Possible Cause 3: Suboptimal Administration Route.
-
Solution: Subcutaneous (s.c.) administration has been shown to be effective. If using other routes, such as intraperitoneal (i.p.) or oral (p.o.), bioavailability may differ, and dose adjustments will be necessary.
-
-
Possible Cause 4: Animal Strain Differences.
-
Solution: The genetic background of the animals can influence their response to pharmacological agents. Be aware of the strains used in published studies and consider if your chosen strain may have a different sensitivity.
-
Issue 2: Observed sedative effects or motor impairment.
-
Possible Cause 1: High Dose.
-
Solution: While studies have reported no impairment of locomotor activity at doses up to 150 mg/kg (s.c.) in rats and mice, higher doses could potentially lead to off-target effects or sedation. If motor impairment is observed, reduce the dose. It is crucial to include appropriate control experiments, such as an open field test or rotarod test, to assess locomotor activity.
-
-
Possible Cause 2: Vehicle Effects.
-
Solution: The vehicle itself can sometimes have behavioral effects. Always include a vehicle-treated control group in your experimental design to differentiate the effects of this compound from those of the vehicle.
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (vs. EC80 of glutamate) | 22 nM | In-house cell lines | |
| IC50 (vs. EC80 of L-AP4) | 125 nM | In-house cell lines | L-AP4 is a group III mGlu receptor agonist. |
| IC50 (mGlu7 NAM) | 300 nM | In-house cell lines |
Table 2: Pharmacokinetic Parameters of this compound (Subcutaneous Administration)
| Species | Dose (mg/kg) | T1/2 (hours) | Cmax (ng/mL) |
| Mouse | 12.5 | 0.68 | 1380 |
| Mouse | 100 | 0.40 | 12766 |
| Rat | 100 | 1.5 | 16800 |
Table 3: Effective Doses of this compound in In Vivo Models
| Species | Model | Effective Dose (s.c.) | Observed Effect |
| Mouse | Marble Burying | 50, 100 mg/kg | Anxiolytic-like: Robust reduction in the number of buried marbles. |
| Rat (WKY) | Visceral Hypersensitivity | 50, 100 mg/kg | Reduced pain behaviors and increased sensitivity threshold. |
| Rat | Open Field | 50, 100 mg/kg | Increased total distance traveled and distance in the inner zone. |
Experimental Protocols
Protocol: Marble Burying Test in Mice
This test is used to assess anxiolytic-like behavior.
-
Animals: Male C57BL/6 mice are commonly used. House them individually at least 24 hours before the test.
-
Apparatus: Use standard mouse cages (e.g., 26 x 20 x 14 cm) filled with 5 cm of bedding. Place 20 glass marbles (1.5 cm diameter) evenly on the surface of the bedding.
-
Drug Administration: Administer this compound (e.g., 50 or 100 mg/kg) or vehicle subcutaneously 30-60 minutes before the test.
-
Test Procedure:
-
Place a single mouse in the test cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, remove the mouse from the cage.
-
-
Data Analysis:
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Compare the number of buried marbles between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., one-way ANOVA). A significant reduction in the number of buried marbles in the drug-treated group is indicative of an anxiolytic-like effect.
-
Visualizations
Caption: Signaling pathway of this compound at the mGlu7 receptor.
References
Technical Support Center: Interpreting Unexpected Results with ADX71743 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the mGlu7 negative allosteric modulator (NAM), ADX71743.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2][3] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to inhibit its activity.[1][2] Its primary intended effect is to reduce the signaling of mGlu7, which has been investigated for its potential in treating anxiety and other neurological disorders.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for mGlu7, some in vitro studies have reported weak activity at other mGlu receptors at high concentrations. Specifically, it has been shown to inhibit the rat mGlu1 receptor by 30% at a concentration of 30 µM and act as a weak positive allosteric modulator (PAM) at the human mGlu2 receptor with an EC50 of 11 µM. It is crucial to consider the concentration of this compound used in your experiments, as off-target effects are more likely at higher concentrations.
Q3: Why might I observe different results with this compound compared to other mGlu7 NAMs?
Discrepant results between this compound and other mGlu7 NAMs, such as MMPIP, have been reported in behavioral studies. This may be due to their differential activity at mGlu7/mGlu8 heterodimers. While both compounds effectively block mGlu7 homodimers, this compound also inhibits the function of mGlu7/mGlu8 heterodimers, whereas MMPIP does not. The expression of these heterodimers can vary across different brain regions and cell types, potentially leading to different experimental outcomes.
Troubleshooting Guides
Unexpected In Vitro Results
Issue 1: No effect or reduced potency of this compound in cell-based assays.
-
Possible Cause 1: Low expression of mGlu7 receptors.
-
Troubleshooting: Confirm mGlu7 expression in your cell line at both the mRNA and protein level using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 2: Presence of mGlu7/mGlu8 heterodimers.
-
Troubleshooting: If your cell system co-expresses mGlu8, the observed pharmacology may differ from systems with only mGlu7 homodimers. Consider using a cell line with stable, single-receptor expression for baseline characterization.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
-
Issue 2: Unexpected changes in cell viability or morphology.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits mGlu7 without causing cytotoxicity. Refer to the table below for reported IC50 values. Use the lowest effective concentration.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to rule out any effects of the solvent on cell viability.
-
Unexpected In Vivo Results
Issue 1: Discrepancy in behavioral outcomes compared to published data.
-
Possible Cause 1: Differences in animal strain, age, or sex.
-
Troubleshooting: Ensure your experimental animals match the characteristics of those in the cited literature. Report the specific strain, age, and sex of the animals used in your study.
-
-
Possible Cause 2: Route of administration and pharmacokinetics.
-
Troubleshooting: The bioavailability and brain penetration of this compound can vary with the route of administration. Subcutaneous administration has been shown to be effective. Be consistent with the administration protocol and consider performing pharmacokinetic studies to confirm drug exposure in your model.
-
-
Possible Cause 3: Differential activity at mGlu7/mGlu8 heterodimers.
-
Troubleshooting: As mentioned, the differential effects of this compound at mGlu7/mGlu8 heterodimers can lead to varying behavioral outcomes. Consider the brain region being studied and its known expression of mGlu7 and mGlu8.
-
Issue 2: Sedation or seizure-like activity observed at higher doses.
-
Possible Cause: Excessive mGlu7 inhibition.
-
Troubleshooting: High levels of mGlu7 blockade may lead to adverse effects. It is recommended to perform a dose-response study to identify a therapeutic window that provides the desired anxiolytic-like effects without inducing sedation or other adverse events.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay | Value | Reference |
| IC50 | Human | HEK-293 | L-AP4-mediated activation | 63 ± 2 nM | |
| IC50 | Rat | HEK-293 | L-AP4-mediated activation | 88 ± 9 nM | |
| IC50 | N/A | In-house cell lines | N/A | 300 nM |
Table 2: In Vivo Pharmacokinetics of this compound (Subcutaneous Administration)
| Species | Dose | Tmax | Cmax | T1/2 | Reference |
| Mouse | 12.5 mg/kg | 15-30 min | 1380 ng/mL | 0.68 h | |
| Mouse | 100 mg/kg | 15-30 min | 12766 ng/mL | 0.40 h | |
| Rat | 100 mg/kg | 15-30 min | 16800 ng/mL | 1.5 h |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Downstream Signaling
This protocol outlines a general workflow for assessing the phosphorylation of downstream signaling proteins.
-
Cell Lysis: After treatment with this compound and/or an mGlu7 agonist, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your protein of interest (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize off-target effects of ADX71743
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This guide focuses on strategies to minimize and troubleshoot potential off-target effects, ensuring the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the receptor. This binding event reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling. This compound has shown anxiolytic-like effects in preclinical models, suggesting its potential as a therapeutic agent for anxiety disorders.[1]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for mGlu7, some off-target activities have been reported at higher concentrations. Specifically, it has been shown to:
-
Inhibit the rat metabotropic glutamate receptor 1 (mGlu1) by 30% at a concentration of 30 µM.
-
Act as a weak positive allosteric modulator (PAM) at the human metabotropic glutamate receptor 2 (mGlu2) with an EC50 of 11 µM.
It is crucial for researchers to be aware of these potential off-target interactions and to design experiments that can differentiate between on-target mGlu7 effects and off-target mGlu1 or mGlu2 effects.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
Minimizing off-target effects is critical for the correct interpretation of experimental results. Here are key strategies:
-
Dose-Response Analysis: Always perform a dose-response curve for this compound in your specific assay. The concentration of this compound should be kept as low as possible while still achieving the desired modulation of mGlu7. The IC50 for this compound at mGlu7 is in the nanomolar range, whereas its off-target effects occur at micromolar concentrations.
-
Use of Control Cell Lines: Whenever possible, use cell lines that do not express mGlu7 but do express the potential off-target receptors (mGlu1 or mGlu2). This will help to isolate and identify any effects mediated by these off-target interactions.
-
Orthogonal Approaches: Confirm key findings using a structurally unrelated mGlu7 NAM. If a different mGlu7 NAM produces the same biological effect, it is more likely to be an on-target effect.
-
Selectivity Profiling: If unexpected results are observed, consider performing a broader selectivity screen to identify other potential off-target interactions.
Q4: My experimental results are not what I expected. How can I troubleshoot for potential off-target effects?
If you suspect that your results may be influenced by off-target effects of this compound, a systematic troubleshooting approach is recommended. The following sections provide detailed experimental protocols to investigate potential off-target activity at mGlu1 and mGlu2 receptors.
Data Presentation: this compound Selectivity Profile
The following table summarizes the known on-target and off-target activities of this compound. Researchers should note that this is not an exhaustive list, and a broader screening panel may be necessary to fully characterize the selectivity profile in a specific experimental context.
| Target | Species | Activity | Potency |
| mGlu7 | Human | Negative Allosteric Modulator (NAM) | IC50: 63 nM |
| mGlu7 | Rat | Negative Allosteric Modulator (NAM) | IC50: 88 nM |
| mGlu1 | Rat | Inhibitor | 30% inhibition at 30 µM |
| mGlu2 | Human | Positive Allosteric Modulator (PAM) | EC50: 11 µM |
Experimental Protocols: Troubleshooting Off-Target Effects
The following are detailed protocols to help researchers identify and characterize potential off-target effects of this compound on mGlu1 and mGlu2 receptors.
Troubleshooting Guide 1: Assessing Off-Target Inhibition of mGlu1 Receptor
Objective: To determine if this compound is causing off-target inhibition of mGlu1 receptor signaling in your experimental system. The mGlu1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.
Methodology: Calcium Flux Assay
-
Cell Culture:
-
Use a cell line endogenously expressing the mGlu1 receptor or a recombinant cell line overexpressing the rat mGlu1 receptor.
-
As a negative control, use a cell line that does not express the mGlu1 receptor.
-
Culture cells to 80-90% confluency in a 96-well black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in assay buffer. It is recommended to test concentrations ranging from the on-target effective concentration up to at least 30 µM.
-
Prepare a solution of a known mGlu1 receptor agonist (e.g., DHPG) at a concentration that elicits a submaximal response (EC80).
-
Wash the cells with assay buffer after dye loading.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Data Acquisition:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence intensity over time (kinetic read).
-
Inject the mGlu1 agonist into the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis and Interpretation:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of this compound concentration.
-
Expected Outcome: If this compound is inhibiting the mGlu1 receptor, you will observe a dose-dependent decrease in the agonist-induced calcium signal at concentrations around 30 µM. No effect should be seen in the negative control cell line.
-
Troubleshooting Guide 2: Assessing Off-Target Positive Allosteric Modulation of mGlu2 Receptor
Objective: To determine if this compound is acting as a positive allosteric modulator (PAM) of the mGlu2 receptor in your experimental system. The mGlu2 receptor is a Gi/o-coupled GPCR, and its activation leads to a decrease in cAMP levels. A functional assay measuring this downstream effect can be used.
Methodology: cAMP Accumulation Assay
-
Cell Culture:
-
Use a cell line endogenously expressing the mGlu2 receptor or a recombinant cell line overexpressing the human mGlu2 receptor.
-
Culture cells to 80-90% confluency in a 96-well plate.
-
-
Assay Principle: This assay measures the inhibition of forskolin-stimulated cAMP production.
-
Compound Preparation and Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in assay buffer. Test concentrations around the reported EC50 of 11 µM.
-
Prepare a solution of a known mGlu2 receptor agonist (e.g., LY379268) at a low concentration that produces a minimal effect on its own (EC20).
-
Prepare a solution of forskolin to stimulate adenylyl cyclase.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes. Include a vehicle control.
-
Add the mGlu2 agonist (at EC20) to the wells.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each condition.
-
Plot the percentage of inhibition as a function of this compound concentration.
-
Expected Outcome: If this compound is acting as a PAM at the mGlu2 receptor, you will observe a dose-dependent increase in the inhibitory effect of the mGlu2 agonist on forskolin-stimulated cAMP levels at concentrations around 11 µM. This potentiation of the agonist effect is the hallmark of a PAM.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for mGlu7, mGlu1, and mGlu2 receptors. Understanding these pathways is crucial for interpreting experimental data and identifying the potential downstream consequences of off-target effects.
Caption: Canonical signaling pathway of the mGlu7 receptor.
Caption: Off-target inhibition of the mGlu1 receptor signaling pathway by this compound.
Caption: Off-target positive allosteric modulation of the mGlu2 receptor by this compound.
Experimental Workflow
The following diagram provides a logical workflow for troubleshooting potential off-target effects of this compound.
Caption: A troubleshooting workflow for identifying potential off-target effects of this compound.
References
Technical Support Center: ADX71743 Stability and Degradation in Solution
For researchers, scientists, and drug development professionals utilizing ADX71743, ensuring its stability and integrity in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the stability of this compound, troubleshooting common issues, and protocols for assessing its stability in various solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO and store them at -20°C in tightly sealed vials to minimize exposure to moisture and air.
Q2: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?
A2: Precipitation can occur, especially after freeze-thaw cycles. This may be due to the compound's solubility limit being exceeded at lower temperatures or the absorption of water by the solvent (e.g., DMSO is hygroscopic).[1] To address this, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] To prevent this, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[2]
Q3: How stable is this compound in aqueous solutions like cell culture media or buffers?
Q4: Can I store this compound solutions at room temperature?
A4: Storing stock solutions of this compound at room temperature is not recommended due to the increased risk of degradation. For short-term storage of working solutions (e.g., during an experiment), keeping them on ice and protected from light is a good practice.
Q5: Is this compound sensitive to light?
A5: Many organic compounds are light-sensitive. To mitigate the risk of photodegradation, it is best practice to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, perform an analytical check using a technique like High-Performance Liquid Chromatography (HPLC) to determine the purity and concentration.
-
Perform a Time-Course Experiment: To check for degradation in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in activity over time suggests instability in the assay conditions.[4]
-
-
-
Possible Cause 2: Precipitation of the compound in aqueous media.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the diluted solution for any signs of precipitation.
-
Lower Final Concentration: The concentration of this compound in your assay may be above its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of this compound.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound, both in solid form and in solution, has been stored according to the recommendations (-20°C, protected from light and moisture).
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradants can be characterized by LC-MS.
-
Use a Validated Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate this compound from its potential degradation products.
-
-
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of solid this compound in a clean vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes or sonicate for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
Organic solvent for quenching (e.g., ice-cold acetonitrile)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and quench the degradation by adding an equal volume of ice-cold acetonitrile. This will serve as the T=0 sample.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them with ice-cold acetonitrile.
-
Sample Analysis: Analyze all the quenched samples (including T=0) by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time to determine the degradation kinetics.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.93 | 100 |
| Ethanol | 26.93 | 100 |
Data sourced from commercially available technical data sheets.
Table 2: Example Data from a Hypothetical Stability Study of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 1 | 98.5 ± 1.2 |
| 2 | 96.2 ± 1.5 |
| 4 | 92.1 ± 2.1 |
| 8 | 85.3 ± 2.8 |
| 24 | 65.7 ± 3.5 |
This is example data and should be confirmed by experimental analysis.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's role as a negative allosteric modulator.
References
Technical Support Center: Addressing Variability in Behavioral Responses to ADX71743
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ADX71743 in behavioral experiments. Inconsistent results can be a significant challenge in behavioral pharmacology, and this guide aims to provide solutions to common issues encountered during research with this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: Why am I observing high variability in my behavioral data between subjects treated with this compound?
Answer: High variability is a common challenge in behavioral research and can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Subject-Related Factors:
-
Genetics: Ensure all subjects are from the same inbred strain to minimize genetic variability. Different mouse or rat strains can exhibit varied responses to psychoactive compounds[1][2][3]. For instance, studies with this compound have utilized C57BL/6J mice and Wistar Kyoto (WKY) rats[4][5].
-
Sex: Test males and females separately. Hormonal fluctuations in females can affect behavioral outcomes, and sex-dependent differences in glutamate receptor expression and function have been reported.
-
Age and Weight: Use a narrow age and weight range for your subjects, as these factors can influence drug metabolism and behavior.
-
Acclimation: Ensure all animals are properly acclimated to the housing and testing environment for a consistent period before the experiment begins. A standard acclimation period is typically 30-60 minutes in the testing room.
-
-
Drug Administration:
-
Dosing Accuracy: Double-check your calculations and ensure precise administration of this compound.
-
Route of Administration: The route of administration (e.g., subcutaneous injection) should be consistent across all animals.
-
Timing: Administer this compound at the same time relative to the behavioral test for all subjects. The pharmacokinetic profile of this compound indicates a relatively short half-life, so timing is critical.
-
Vehicle: Use the same vehicle for both the control and treatment groups. For this compound, a 50% water solution of hydroxyl-propyl-β-cyclodextrin has been used. Ensure the vehicle itself does not have behavioral effects.
-
-
Experimental Environment:
-
Time of Day: Conduct experiments at the same time of day to control for circadian rhythm effects on behavior.
-
Experimenter Presence: The experimenter should be minimally visible to the animals during testing to avoid influencing their behavior.
-
Environmental Consistency: Maintain consistent lighting, temperature, and noise levels across all testing sessions.
-
Question: I am not observing the expected anxiolytic-like effects of this compound. What could be the reason?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose Selection: this compound has been reported to exhibit a bell-shaped or U-shaped dose-response curve in some behavioral assays. This means that higher doses may be less effective than lower or moderate doses. It is crucial to perform a full dose-response study to identify the optimal effective dose for your specific experimental conditions.
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the anxiolytic effects of this compound in your specific animal strain or under your lab's conditions. Consider optimizing the parameters of your assay (e.g., lighting in the elevated plus maze) or trying an alternative assay. This compound has shown efficacy in the marble burying test and the elevated plus maze.
-
Pharmacokinetics: While this compound is brain-penetrant, factors such as individual differences in metabolism can affect the concentration of the compound at the target site. Ensure the timing of your behavioral test aligns with the peak brain concentration of this compound.
-
Stress Levels: The baseline anxiety level of your animals can influence the outcome. Highly stressed or unusually calm animals may not show a robust response to anxiolytic compounds.
Question: My results with this compound are inconsistent with previously published data. What should I check?
Answer: Discrepancies between studies can arise from subtle differences in methodology. Carefully compare your experimental protocol with the published literature, paying close attention to:
-
Animal Model: Strain, sex, age, and supplier of the animals.
-
Drug Formulation: Purity of the compound, vehicle used, and preparation method.
-
Apparatus and Procedure: Dimensions of the behavioral apparatus, lighting levels, handling procedures, and duration of the test.
-
Data Analysis: The specific behavioral parameters measured and the statistical methods used.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This means it binds to a site on the mGluR7 protein that is different from the glutamate binding site and reduces the receptor's response to glutamate. mGluR7 is a presynaptic G-protein coupled receptor that, when activated, inhibits the release of neurotransmitters like glutamate and GABA. By inhibiting mGluR7, this compound can lead to an increase in neurotransmitter release in certain brain regions.
2. What are the known behavioral effects of this compound?
Preclinical studies in rodents have primarily demonstrated anxiolytic-like effects of this compound. It has been shown to:
-
Reduce the number of marbles buried in the marble burying test.
-
Increase exploration of the open arms in the elevated plus maze test.
-
Reduce visceral hypersensitivity in a stress-sensitive rat strain.
-
Cause a small reduction in amphetamine-induced hyperactivity. It was found to be inactive in the mouse forced swim test, suggesting it may not have antidepressant-like effects under all conditions.
3. What is a typical dose range for this compound in rodents?
Effective doses in mice and rats have been reported in the range of 50-150 mg/kg administered subcutaneously. However, as mentioned in the troubleshooting section, a bell-shaped dose-response has been observed, with 150 mg/kg sometimes being less effective than 50 or 100 mg/kg. It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experiment.
4. Are there any known off-target effects of this compound?
This compound is considered a highly selective mGluR7 NAM. In vitro studies have shown negligible off-target effects at other mGlu receptors at concentrations where it is active at mGluR7. However, it is always good practice to consider the possibility of off-target effects, especially at higher doses.
5. Why might this compound show a bell-shaped dose-response curve?
Bell-shaped or U-shaped dose-response curves can be caused by several factors, including:
-
Receptor Desensitization: At high concentrations, the compound might lead to a rapid desensitization or internalization of the mGluR7 receptor, reducing its overall effect.
-
Engagement of Opposing Mechanisms: At higher doses, the compound might start to interact with other targets that produce opposing behavioral effects.
-
Feedback Mechanisms: The initial effect of the drug might trigger compensatory feedback mechanisms in the brain that counteract the drug's primary action at higher concentrations.
-
Pharmacokinetic Properties: At high concentrations, the drug's solubility or absorption might be altered, leading to a non-linear relationship between dose and effective concentration in the brain.
Data Presentation
Table 1: Summary of In Vivo Behavioral Effects of this compound
| Behavioral Test | Species/Strain | Dose (s.c.) | Effect | Reference |
| Marble Burying | C57BL/6J Mice | 50, 100, 150 mg/kg | Dose-dependent reduction in buried marbles | |
| Elevated Plus Maze | C57BL/6J Mice | 50, 100, 150 mg/kg | Dose-dependent increase in open arm exploration | |
| Open Field Test | Wistar Kyoto Rats | 50, 100, 150 mg/kg | Increased total distance and distance in inner zone at 50 & 100 mg/kg | |
| Visceral Pain | Wistar Kyoto Rats | 50, 100, 150 mg/kg | Reduced pain behaviors and increased sensitivity threshold | |
| Locomotor Activity | C57BL/6J Mice & Sprague-Dawley Rats | 50, 100, 150 mg/kg | No impairment of spontaneous locomotor activity | |
| Amphetamine-induced Hyperactivity | C57BL/6J Mice | 50, 100, 150 mg/kg | Small, dose-dependent reduction | |
| Forced Swim Test | C57BL/6J Mice | 50, 100, 150 mg/kg | Inactive |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (s.c.) | Tmax | Cmax (ng/mL) | t1/2 (h) | Brain Penetration (CSF/Plasma ratio at Cmax) | Reference |
| Mouse | 12.5 mg/kg | ~15 min | ~1380 | ~0.68 | 5.3% | |
| Mouse | 100 mg/kg | ~15 min | ~12766 | ~0.40 | 5.3% | |
| Rat | 100 mg/kg | ~30 min | ~16800 | ~1.5 | 5.3% |
Experimental Protocols
Marble Burying Test
-
Apparatus: A standard mouse cage (e.g., 27 x 16.5 x 12.5 cm) filled with 4-5 cm of bedding material (e.g., corncob or sawdust). 20-25 glass marbles (approximately 1.5 cm in diameter) are placed evenly on the surface of the bedding.
-
Procedure: a. Acclimate the mouse to the testing room for at least 30 minutes. b. Administer this compound or vehicle subcutaneously 30 minutes prior to the test. c. Place the mouse in the cage with the marbles. d. Allow the mouse to explore and bury the marbles for 30 minutes. e. After 30 minutes, gently remove the mouse from the cage. f. Count the number of marbles that are at least two-thirds buried.
-
Data Analysis: Compare the number of buried marbles between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm). The maze should be made of a non-reflective material.
-
Procedure: a. Acclimate the animal to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle 30 minutes prior to the test. c. Place the animal in the center of the maze, facing one of the closed arms. d. Allow the animal to explore the maze for 5 minutes. e. Record the session using a video camera mounted above the maze.
-
Data Analysis: Analyze the video recordings to score the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
Open Field Test (OFT)
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm for mice) with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure: a. Acclimate the animal to the testing room for at least 30 minutes. b. Administer this compound or vehicle 30 minutes prior to the test. c. Place the animal in the center of the open field arena. d. Allow the animal to explore freely for a set period (e.g., 5-30 minutes). e. Record the session using a video tracking system.
-
Data Analysis: The software will track and analyze various parameters, including total distance traveled, distance traveled in the center and periphery, time spent in the center and periphery, and rearing frequency. An anxiolytic effect is often associated with increased time and activity in the center of the arena.
Mandatory Visualization
Caption: mGluR7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for behavioral testing with this compound.
Caption: Logical relationship for troubleshooting high variability in behavioral responses.
References
- 1. [Comparison of behavioral effects of psychoactive drugs between two strains of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity to the effects of pharmacologically selective antidepressants in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain Differences in Stress Responsivity Are Associated with Divergent Amygdala Gene Expression and Glutamate-Mediated Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ADX71743 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability when working with ADX71743, a negative allosteric modulator (NAM) of the mGlu7 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7).[1] It binds to a site on the receptor distinct from the glutamate binding site, and in doing so, it reduces the receptor's response to glutamate.[2] This modulation can lead to anxiolytic-like effects.[1]
Q2: Why is batch-to-batch variability a concern for a small molecule like this compound?
Even for well-defined small molecules, slight variations in the manufacturing process can introduce inconsistencies. These can arise from differences in starting materials, synthetic reagents, or reaction conditions, potentially leading to varying levels of impurities or different physical properties of the final compound. Such variability can affect experimental outcomes, leading to issues with reproducibility.
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
Inconsistent batches of this compound can lead to a range of issues, including:
-
Variations in potency (IC50) in functional assays.
-
Altered solubility, affecting solution preparation and bioavailability in vivo.
-
Inconsistent effects in behavioral models.
-
Difficulty in reproducing data generated with a previous batch.
Q4: How should I store and handle this compound to minimize variability?
To ensure consistency, this compound should be stored as a solid at -20°C, protected from light. For experimental use, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in In Vitro Functional Assays
You may observe that a new batch of this compound exhibits a different IC50 value in your functional assay (e.g., calcium mobilization assay) compared to a previous batch.
Caption: Troubleshooting workflow for inconsistent IC50 values.
| Potential Cause | Recommended Action |
| Purity and Identity of the New Batch | Verify the purity and identity of the new batch using analytical methods such as HPLC and Mass Spectrometry. Compare the chromatograms and spectra with the previous batch if possible. |
| Compound Solubility | Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO). Poorly dissolved compound will lead to a lower effective concentration. Prepare fresh stock solutions and vortex thoroughly. |
| Assay Conditions | The potency of a NAM can be sensitive to the concentration of the orthosteric agonist (e.g., glutamate). Use a consistent agonist concentration, ideally at its EC80, to provide an optimal window for observing inhibition. |
| Cell Health and Receptor Expression | Inconsistent cell passage number, low receptor expression levels, or poor cell health can affect the assay window and the apparent potency of the modulator. Ensure consistent cell culture practices and monitor cell viability. |
| Reagent Preparation | Prepare master mixes for reagents to be added to all wells to minimize well-to-well variability. |
Issue 2: Variable Results in In Vivo Studies
A new batch of this compound may produce different behavioral or physiological effects in animal models compared to a previous batch.
Caption: Troubleshooting workflow for inconsistent in vivo results.
| Potential Cause | Recommended Action |
| Compound Purity | As with in vitro studies, confirm the purity of the new batch. Even small amounts of active impurities could alter the in vivo phenotype. |
| Formulation and Vehicle | This compound is poorly soluble in water. Inconsistencies in the formulation (e.g., suspension vs. solution, vehicle composition) can significantly impact bioavailability. Develop a standardized and robust formulation protocol. |
| Dosing Accuracy | Ensure accurate and consistent administration of the dose. For suspensions, ensure the mixture is homogenous before and during administration. |
| Animal Health and Husbandry | Factors such as animal strain, age, sex, and housing conditions can influence behavioral and physiological responses. Maintain consistent experimental conditions across studies. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of this compound batches.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
-
Analysis:
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: In Vitro Functional Assessment using a Calcium Mobilization Assay
This protocol describes a method to determine the IC50 of this compound in a cell line expressing mGluR7.
Materials:
-
HEK293 cells stably expressing mGluR7
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
mGluR7 agonist (e.g., L-AP4)
-
This compound
-
384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Seed HEK293-mGluR7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the mGluR7 agonist (e.g., L-AP4) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Begin reading the baseline fluorescence.
-
Add the agonist solution to all wells and continue reading the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified mGluR7 signaling pathway.
Caption: A typical experimental workflow for a new batch of this compound.
References
Validation & Comparative
Validating the Selectivity of ADX71743 for mGlu7 Over Other mGluRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADX71743's performance against other metabotropic glutamate receptors (mGluRs), supported by experimental data, to validate its selectivity for mGlu7.
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Its selectivity is crucial for its use as a pharmacological tool to investigate the physiological roles of mGlu7 and for its potential as a therapeutic agent for disorders such as anxiety.[1] This guide summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound for mGlu7 over other mGluR subtypes has been demonstrated through in vitro functional assays. The following table summarizes the potency of this compound, presented as IC50 values, against all eight mGluR subtypes.
| mGluR Subtype | Group | This compound IC50 (nM) |
| mGluR1 | I | >10,000 |
| mGluR2 | II | >10,000 |
| mGluR3 | II | >10,000 |
| mGluR4 | III | >10,000 |
| mGluR5 | I | >10,000 |
| mGluR6 | III | >10,000 |
| mGluR7 | III | 130 |
| mGluR8 | III | >10,000 |
Data sourced from Kalinichev et al., 2013. The assays were performed using recombinant human mGluRs expressed in HEK293 cells.
As the data indicates, this compound is significantly more potent at mGlu7 compared to all other mGluR subtypes, where it shows negligible activity at concentrations up to 10,000 nM. This demonstrates a high degree of selectivity for mGlu7.
Experimental Protocols
The selectivity of this compound was determined using robust in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Schild Plot Analysis for Negative Allosteric Modulator (NAM) Properties
Schild plot analysis is a pharmacological method used to determine the nature of antagonism and to quantify the affinity of an antagonist for its receptor.[3][4] For a NAM like this compound, this analysis confirms its non-competitive mechanism of action.
Experimental Workflow:
Schild Plot Analysis Workflow
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing the human mGluR of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well microplates at a suitable density and allowed to attach overnight.
-
Compound Preparation: Serial dilutions of this compound are prepared in assay buffer. A range of agonist concentrations is also prepared.
-
Assay Performance:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.
-
The agonist is then added at various concentrations to generate dose-response curves.
-
A functional endpoint, such as intracellular calcium mobilization or cAMP accumulation, is measured.
-
-
Data Analysis:
-
The dose-response curves for the agonist in the presence of different concentrations of this compound are plotted.
-
The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is generated by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. A slope of 1 is indicative of competitive antagonism, while a non-competitive antagonist like a NAM will not produce a parallel shift and the Schild analysis will not yield a linear plot with a slope of 1.
-
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor. Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal proportional to receptor activation. A NAM will inhibit this agonist-induced signal.
Experimental Workflow:
[35S]GTPγS Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the specific mGluR subtype.
-
Assay Buffer: A buffer containing HEPES, MgCl2, and NaCl is used.
-
Incubation: Membranes are incubated in the assay buffer with GDP, the test compound (this compound), an agonist (e.g., glutamate or L-AP4), and [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by this compound is analyzed to determine its IC50 value.
cAMP Accumulation Assay
This assay is used to assess the functional activity of GPCRs that couple to adenylyl cyclase. Group II and III mGluRs, including mGlu7, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A NAM like this compound will antagonize the agonist-induced inhibition of cAMP production.
Experimental Workflow:
cAMP Accumulation Assay Workflow
Detailed Steps:
-
Cell Culture and Plating: Cells expressing the mGluR of interest are plated in 96- or 384-well plates.
-
Assay Conditions: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Compound Addition: An mGluR agonist is added to inhibit forskolin-stimulated cAMP accumulation. This compound is added at varying concentrations to assess its ability to reverse this inhibition.
-
Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays.
-
Data Analysis: The concentration-response curve for this compound's reversal of agonist-induced inhibition of cAMP accumulation is plotted to determine its IC50 value.
Mandatory Visualization: Signaling Pathways
The eight mGluR subtypes are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Group I mGluRs (mGluR1 and mGluR5)
Group I mGluRs are typically located postsynaptically and couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).
Group I mGluR Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3)
Group II mGluRs are primarily located presynaptically and on glial cells. They couple to Gi/o proteins to inhibit adenylyl cyclase, which leads to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ADX71743 and Other mGlu7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ADX71743, a selective metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM), with other notable mGlu7 NAMs. The data presented herein is compiled from various preclinical studies to aid researchers in selecting the appropriate tools for their investigations into the therapeutic potential of mGlu7 modulation.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of mGlu7 NAMs is a critical determinant of their utility in experimental systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant mGlu7 NAMs in a functional assay measuring the inhibition of cAMP accumulation.
| Compound | IC50 (µM) in cAMP Assay |
| This compound | 0.44 |
| MMPIP | 0.38 |
Data sourced from a study using a forskolin-stimulated cAMP accumulation assay in cells expressing the mGlu7 receptor.
A significant finding in the comparative pharmacology of mGlu7 NAMs is their differential activity at mGlu7 homodimers versus mGlu7/8 heterodimers. This has important implications for their effects in brain regions where both receptor subtypes are expressed.
| Compound | Activity at mGlu7/7 Homodimers | Activity at mGlu7/8 Heterodimers |
| This compound | Active | Active |
| MMPIP | Active | Inactive |
| VU6010608 | Active | Active |
| VU6010953 | Active | Inactive |
This differential activity suggests that this compound and VU6010608 may have a broader range of effects in vivo compared to MMPIP and VU6010953, which are selective for mGlu7 homodimers.[1]
In Vivo Efficacy: Insights from Behavioral Models
The anxiolytic potential of this compound has been evaluated in rodent models of anxiety-like behavior, such as the elevated plus maze and the marble burying test.
In the elevated plus maze , this compound demonstrated a dose-dependent increase in the exploration of the open arms, an indicator of anxiolytic activity.[2] In the marble burying test , this compound also showed a dose-dependent reduction in the number of marbles buried, further supporting its anxiolytic-like profile.[2]
Comparatively, another well-studied mGlu7 NAM, MMPIP, has shown discrepant effects in behavioral tests, with some studies reporting only low anxiolytic activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
mGlu7 Signaling Pathway
dot
Experimental Workflow: Elevated Plus Maze
dot
Experimental Workflow: Marble Burying Test
References
- 1. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mGlu7 Allosteric Modulators: ADX71743 versus AMN082
This guide provides a detailed comparison of two key allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7): ADX71743, a negative allosteric modulator (NAM), and AMN082, a positive allosteric modulator (PAM) or allosteric agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of mGlu7 for therapeutic applications in neurological and psychiatric disorders.
The metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release.[1][2] Its widespread distribution in the central nervous system, particularly in regions associated with emotion and cognition, makes it a promising target for treating conditions like anxiety, post-traumatic stress disorder, and schizophrenia.[3][4] The development of selective allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has been instrumental in exploring the therapeutic potential of mGlu7.[5]
This compound is a potent and selective NAM of mGlu7, meaning it inhibits the receptor's activity. In contrast, AMN082 is the first-described mGlu7-selective allosteric agonist, acting as a PAM by directly activating the receptor. This fundamental difference in their mechanism of action leads to distinct downstream effects and therapeutic implications.
Quantitative Comparison of Modulator Activity
The following table summarizes the key quantitative parameters for this compound and AMN082 based on in vitro and in vivo studies.
| Parameter | This compound | AMN082 |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) / Allosteric Agonist |
| IC50 / EC50 Values | IC50: 63 ± 2 nM (human), 88 ± 9 nM (rat) | EC50: 64-290 nM (inhibition of cAMP accumulation, GTPγS binding) |
| Selectivity | Highly selective for mGlu7. Negligible off-target effects at other mGlu receptors. | Selective for mGlu7 over other mGlu subtypes and some iGluRs. |
| In Vivo Effects | Anxiolytic-like effects in behavioral models. Reduces visceral hypersensitivity. | Modulates stress hormones. Corrects protein synthesis and pathological phenotypes in a mouse model of Fragile X syndrome. |
| Brain Penetration | Yes, brain penetrant. | Yes, orally active and penetrates the blood-brain barrier. |
Signaling Pathways and Mechanisms of Action
The opposing actions of this compound and AMN082 on the mGlu7 receptor lead to different downstream signaling cascades. The following diagrams illustrate these pathways.
Experimental Protocols
The characterization of this compound and AMN082 has relied on a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Functional Assays
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human or rat mGlu7 receptor are commonly used.
-
cAMP Accumulation Assay:
-
Cells are seeded in 96-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with either this compound (for NAM activity) or AMN082 (for PAM activity) at various concentrations.
-
The receptor is then stimulated with an agonist, such as L-2-amino-4-phosphonobutyrate (L-AP4), in the presence of the modulator. For AMN082's agonist activity, it is added without an orthosteric agonist.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data are analyzed to determine IC50 (for NAMs) or EC50 (for PAMs/agonists) values.
-
-
GTPγS Binding Assay:
-
Membranes are prepared from cells expressing the mGlu7 receptor.
-
Membranes are incubated with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of GDP and varying concentrations of the test compound (this compound or AMN082).
-
For NAMs, an agonist is added to stimulate the receptor.
-
The binding reaction is allowed to proceed at 30°C and is then terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
This assay measures the activation of G proteins by the receptor.
-
In Vivo Behavioral Models
-
Marble Burying Test (Anxiety Model):
-
Mice are individually placed in a cage containing a layer of bedding with marbles evenly spaced on the surface.
-
This compound or vehicle is administered subcutaneously prior to the test.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted after a 30-minute session.
-
A reduction in the number of buried marbles is indicative of anxiolytic-like activity.
-
-
Elevated Plus Maze (Anxiety Model):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Rodents are administered the test compound (e.g., this compound) and placed in the center of the maze.
-
The time spent and the number of entries into the open and closed arms are recorded over a 5-minute period.
-
An increase in the time spent in the open arms suggests an anxiolytic effect.
-
Summary and Conclusion
This compound and AMN082 represent two distinct approaches to modulating mGlu7 activity. As a NAM, this compound has demonstrated potential as an anxiolytic agent by inhibiting mGlu7 function. Conversely, AMN082, an allosteric agonist, activates the receptor and has shown promise in correcting cellular and behavioral deficits in a preclinical model of Fragile X syndrome. It is important to note that the in vivo actions of AMN082 may be complex, as it can be rapidly metabolized, and its metabolite has shown affinity for monoamine transporters.
The choice between a NAM and a PAM for mGlu7 will depend on the specific therapeutic indication. The data presented in this guide provide a foundation for researchers to compare these two important tool compounds and to inform the design of future studies aimed at unraveling the therapeutic potential of modulating the mGlu7 receptor.
References
- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchem-ippas.eu [medchem-ippas.eu]
- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. pnas.org [pnas.org]
Cross-Validation of ADX71743 Effects: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical data for the mGluR7 negative allosteric modulator, ADX71743, in various animal models of neurological and psychiatric disorders.
This guide provides a detailed comparison of the experimental data on this compound, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), with other relevant compounds. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its potential therapeutic efficacy across different animal models.
Mechanism of Action: Targeting mGluR7
This compound acts as a negative allosteric modulator of the mGluR7 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The mGluR7 receptor is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. By inhibiting mGluR7, this compound can modulate glutamatergic and other neurotransmitter systems, which is believed to be the basis for its effects in various CNS disorders.
Figure 1: Simplified signaling pathway of this compound action.
Comparative Efficacy in Animal Models of Anxiety
This compound has demonstrated anxiolytic-like effects in multiple rodent models of anxiety. The most common assays used are the marble burying test and the elevated plus maze.
Marble Burying Test
This test assesses anxiety-like and obsessive-compulsive-like behaviors in mice. A reduction in the number of marbles buried is indicative of an anxiolytic effect.
| Compound | Animal Model | Doses (mg/kg, s.c.) | Effect on Marble Burying | Reference |
| This compound | Mice | 50, 100, 150 | Dose-dependent reduction in the number of buried marbles.[1] | Kalinichev et al., 2013 |
| MMPIP | Mice | Not specified | Reduced the number of marbles buried. | Palazzo et al., 2015 |
| Diazepam | Mice | 1 | Significantly reduces the number of buried marbles. | Neurofit, Validation Data |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms or the number of entries into the open arms suggests an anxiolytic effect.
| Compound | Animal Model | Doses (mg/kg, s.c.) | Effect on Open Arm Exploration | Reference |
| This compound | Rats | 50, 100, 150 | Dose-dependent increase in open arm exploration.[1] | Kalinichev et al., 2013 |
| MMPIP | Neuropathic Mice | Not specified | Increased open-arm choice. | Palazzo et al., 2015 |
| AMN082 | Rats (withdrawal) | 2.5, 5 | Decreased ethanol- and morphine withdrawal-induced anxiety-like behavior.[2] | Impact of the metabotropic glutamate receptor7..., 2019 |
| Diazepam | Rats | 1 | Induces a significant increase in the time spent in the open arms. | Neurofit, Validation Data |
Potential in Animal Models of Epilepsy
Recent research suggests a role for mGluR7 modulation in epilepsy. While specific data for this compound is still emerging, the following models are relevant for its evaluation.
Pilocarpine-Induced Seizure Model
This model is commonly used to study temporal lobe epilepsy. It involves the administration of pilocarpine to induce status epilepticus, followed by the development of spontaneous recurrent seizures.
Kainate-Induced Seizure Model
Kainic acid, a glutamate analog, is used to induce seizures and neuronal damage, providing a model to study the mechanisms of epileptogenesis. Kainate can be administered systemically or directly into the brain to induce seizures.[3]
Further studies are required to quantify the effects of this compound on seizure threshold, latency, duration, and frequency in these established epilepsy models.
Pharmacokinetic Profile
A key aspect of a drug's potential is its ability to reach the target tissue. This compound has been shown to be brain penetrant.
| Compound | Animal Model | Administration | Key Findings | Reference |
| This compound | Mice and Rats | Subcutaneous (s.c.) | Bioavailable and brain penetrant (cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%). | Kalinichev et al., 2013 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Marble Burying Test Protocol
Figure 2: Experimental workflow for the marble burying test.
Elevated Plus Maze Protocol
Figure 3: Experimental workflow for the elevated plus maze test.
Logical Relationships and Future Directions
The preclinical data suggest a logical progression for the continued investigation of this compound.
Figure 4: Logical progression of this compound development.
Conclusion
This compound demonstrates a consistent anxiolytic-like profile in standard preclinical models. Its favorable pharmacokinetic properties, including brain penetrance, further support its potential as a therapeutic agent for anxiety-related disorders. The emerging evidence for the role of mGluR7 in epilepsy suggests that this is a promising avenue for future investigation with this compound. Direct, head-to-head comparative studies with other mGluR7 modulators using standardized protocols will be crucial for definitively establishing its therapeutic potential relative to other compounds in this class.
References
- 1. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kainate Receptors: Role in Epilepsy [frontiersin.org]
A Preclinical Comparative Analysis of ADX71743 and Traditional Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel anxiolytic candidate ADX71743 and traditional anxiolytic agents, focusing on available preclinical data. The information is intended to support research and drug development efforts in the field of anxiety disorders.
Introduction
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] The mGlu7 receptor, a G-protein coupled receptor, is a novel target for the treatment of anxiety and other central nervous system disorders. Traditional anxiolytics, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), have well-established mechanisms of action but are also associated with various side effects and limitations. This guide summarizes the available preclinical findings for this compound and compares its profile with that of traditional anxiolytics based on common preclinical models of anxiety.
Disclaimer: Direct comparative preclinical studies between this compound and traditional anxiolytics in the same experimental settings have not been identified in the public domain. The following comparison is based on data from separate studies. Quantitative data for this compound is based on published abstracts and may not represent the full dataset.
Mechanism of Action
This compound: Negative Allosteric Modulator of mGlu7
This compound acts as a negative allosteric modulator of the mGlu7 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The mGlu7 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By inhibiting the mGlu7 receptor, this compound is thought to disinhibit downstream signaling pathways, ultimately leading to an anxiolytic effect.
Traditional Anxiolytics
-
Benzodiazepines (e.g., Diazepam): These drugs are positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a calming effect.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs block the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is known to play a crucial role in mood and anxiety regulation.
Preclinical Efficacy in Animal Models of Anxiety
The following tables summarize the anxiolytic-like effects of this compound and traditional anxiolytics in two standard preclinical models: the Marble Burying Test and the Elevated Plus Maze (EPM).
Marble Burying Test
This test assesses anxiety-like and compulsive-like behaviors in rodents. Anxiolytic compounds typically reduce the number of marbles buried.
| Compound | Dosing and Administration | Key Findings | Quantitative Data |
| This compound | 50, 100, 150 mg/kg, s.c. (mice) | Dose-dependently reduced the number of buried marbles.[1] | Specific quantitative data (e.g., mean number of marbles buried ± SEM) are not available in the public domain. |
| Diazepam | 1.0 - 5.0 mg/kg, i.p. (mice) | Dose-dependently decreased marble-burying behavior. | Dose-dependent reduction in the number of marbles buried has been reported, though specific values vary across studies. |
| Fluoxetine | 10 mg/kg, i.p. (mice) | Significantly reduced the number of marbles buried. | Significant reductions in marble burying have been consistently reported in multiple studies. |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic drugs are expected to increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.
| Compound | Dosing and Administration | Key Findings | Quantitative Data |
| This compound | 50, 100, 150 mg/kg, s.c. (mice) | Dose-dependently increased open arm exploration.[1] | Specific quantitative data (e.g., mean time in open arms ± SEM) are not available in the public domain. |
| Diazepam | 0.5 - 2.0 mg/kg, i.p. (mice) | Generally increases the percentage of time spent in and entries into the open arms. However, effects can be variable and may be confounded by sedation at higher doses. | Effects are dose-dependent and can vary between studies and mouse strains. |
| Fluoxetine | 10 - 20 mg/kg, i.p. (mice) | Chronic, but not acute, administration typically produces anxiolytic-like effects in the EPM. | Anxiolytic effects are generally observed after repeated dosing over several days or weeks. |
Experimental Protocols
Marble Burying Test
Objective: To assess anxiety-like and repetitive behaviors in mice.
Apparatus: A standard mouse cage filled with 5 cm of bedding. 20-25 glass marbles are evenly spaced on the surface of the bedding.
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound (e.g., this compound, diazepam, fluoxetine) or vehicle is administered at a predetermined time before the test.
-
Each mouse is individually placed in the cage with the marbles.
-
The mouse is allowed to freely explore the cage for 30 minutes.
-
After the 30-minute session, the mouse is removed from the cage.
-
The number of marbles buried (defined as at least two-thirds covered by bedding) is counted.
Parameters Measured:
-
Primary: Number of marbles buried.
-
Secondary (optional): Latency to begin burying, total time spent burying.
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test compound or vehicle is administered prior to the test session.
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to explore the maze for a 5-minute session.
-
The session is typically recorded by a video camera for later analysis.
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound (mGlu7 Negative Allosteric Modulation)
Caption: Signaling pathway of this compound as an mGlu7 negative allosteric modulator.
Signaling Pathways of Traditional Anxiolytics
Caption: Signaling pathways of Benzodiazepines and SSRIs.
Experimental Workflow for Preclinical Anxiolytic Drug Testing
Caption: General experimental workflow for preclinical anxiolytic drug testing.
Summary and Future Directions
The available preclinical data suggest that this compound, a negative allosteric modulator of the mGlu7 receptor, exhibits a promising anxiolytic-like profile in rodent models. Its novel mechanism of action, distinct from traditional anxiolytics like benzodiazepines and SSRIs, presents an exciting avenue for the development of new therapeutic strategies for anxiety disorders.
However, a significant gap in the current literature is the absence of direct, head-to-head comparative studies between this compound and established anxiolytics. Such studies are crucial for a comprehensive evaluation of its relative efficacy and potential advantages. Furthermore, the public availability of detailed quantitative data from preclinical studies on this compound would greatly facilitate its comparison with other compounds.
Future research should prioritize direct comparative studies and the publication of complete datasets to enable a more robust assessment of this compound's potential as a novel anxiolytic agent.
References
Modulating the mGlu7 Receptor: A Comparative Guide to Negative and Positive Allosteric Modulation
An Objective Comparison of the mGlu7 Negative Allosteric Modulator ADX71743 and Representative Positive Allosteric Modulators
The metabotropic glutamate receptor 7 (mGlu7) represents a promising therapeutic target for a range of central nervous system disorders. As a presynaptic auto- and hetero-receptor, it plays a crucial role in regulating neurotransmitter release. Unlike traditional orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators offer a more nuanced approach by binding to a topographically distinct site on the receptor. This guide provides a comparative analysis of two opposing allosteric modulation strategies for mGlu7, exemplified by the Negative Allosteric Modulator (NAM) this compound and two representative Positive Allosteric Modulators (PAMs), AMN082 and VU0422288.
It is important to clarify that this compound is a Negative Allosteric Modulator (NAM) , meaning it reduces the receptor's response to the endogenous ligand, glutamate.[1] This is in contrast to Positive Allosteric Modulators (PAMs), which enhance the receptor's response. This guide will therefore compare the pharmacology and functional effects of inhibiting mGlu7 with this compound versus potentiating it with PAMs.
Comparative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound, AMN082, and VU0422288, providing a quantitative basis for their comparison.
Table 1: In Vitro Potency of mGlu7 Allosteric Modulators
| Compound | Modulator Type | Assay Type | Species | Potency (IC50/EC50) |
| This compound | NAM | Calcium Mobilization (vs. L-AP4) | Human | IC50: 63 nM |
| Calcium Mobilization (vs. L-AP4) | Rat | IC50: 88 nM | ||
| Calcium Mobilization (vs. Glutamate) | Not Specified | IC50: 22 nM | ||
| AMN082 | PAM / Allosteric Agonist | cAMP Accumulation / GTPγS Binding | Recombinant | EC50: 64 - 290 nM[2][3] |
| VU0422288 | PAM | Calcium Mobilization (vs. L-AP4) | Rat | EC50: 146 nM[4] |
Note: Potency values can vary based on the specific assay conditions and the orthosteric agonist used.
Table 2: Efficacy and Selectivity Profile
| Compound | Efficacy Characteristics | Selectivity Profile |
| This compound | Acts as a non-competitive antagonist, reducing the maximal response to an agonist.[1] Some studies suggest it may be a "full" NAM, capable of complete blockade, which has been hypothesized to be associated with certain in vivo side effects. | Highly selective for mGlu7 over other mGlu receptor subtypes. |
| AMN082 | Acts as both an allosteric agonist (activates the receptor in the absence of glutamate) and a PAM (enhances the effect of glutamate). Efficacies are comparable to the orthosteric agonist L-AP4. | Selective for mGlu7 over other mGlu receptor subtypes and selected ionotropic glutamate receptors at concentrations up to 10 μM. However, some off-target effects on the serotonin transporter (SERT) have been reported. |
| VU0422288 | A pan-Group III mGlu PAM that positively modulates the efficacy and/or affinity of orthosteric agonists at mGlu4, mGlu7, and mGlu8. | Potentiates mGlu4 (EC50: 108 nM) and mGlu8 (EC50: 125 nM) in addition to mGlu7, making it a non-selective pan-Group III PAM. |
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of mGlu7 modulation and the methods used to study these compounds is critical for research and development.
mGlu7 Canonical Signaling Pathway
The mGlu7 receptor is canonically coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of effects leads to a reduction in presynaptic neurotransmitter release.
Caption: Canonical Gi/o-coupled signaling pathway of the mGlu7 receptor.
Experimental Workflow: Screening for Allosteric Modulators
The identification and characterization of novel mGlu7 allosteric modulators typically follow a multi-stage screening cascade designed to identify potent, selective, and functionally active compounds.
Caption: A typical screening cascade for identifying mGlu7 allosteric modulators.
Experimental Protocols
A common and robust method for characterizing both NAMs and PAMs is the intracellular calcium mobilization assay using a fluorescence imaging plate reader (FLIPR). This assay is typically performed in a recombinant cell line (e.g., HEK293) stably expressing the mGlu7 receptor and a promiscuous G-protein, such as Gα15, which couples the Gi/o signal to the Gq pathway, enabling a measurable calcium readout.
Protocol: FLIPR-Based Calcium Mobilization Assay
1. Cell Preparation:
-
Culture HEK293 cells stably co-expressing the human or rat mGlu7 receptor and the Gα15 protein in appropriate media (e.g., DMEM with 10% FBS, and selection antibiotics).
-
One day prior to the assay, seed the cells into 384-well, black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions. This typically includes the fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange pump inhibitor like probenecid to prevent dye leakage.
-
Remove the cell plates from the incubator and add an equal volume (25 µL) of the prepared loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2. After incubation, allow the plates to equilibrate to room temperature for at least 15 minutes before use.
3. Compound Plate Preparation:
-
Prepare serial dilutions of test compounds (this compound, AMN082, VU0422288) and the orthosteric agonist (e.g., L-AP4 or glutamate) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
For NAM characterization, prepare plates with the NAMs at various concentrations.
-
For PAM characterization, prepare plates with the PAMs at various concentrations.
-
Prepare a separate plate with the orthosteric agonist at a range of concentrations to determine its EC20 and EC80 values (the concentrations that produce 20% and 80% of the maximal response, respectively).
4. FLIPR Assay Execution:
-
Set up the FLIPR instrument to monitor fluorescence changes (e.g., Excitation: 485 nm, Emission: 525 nm).
-
For NAM Activity:
- Place the cell plate and the NAM compound plate into the FLIPR.
- Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.
- The instrument will perform a first addition of the NAMs (or vehicle) to the cell plate. Incubate for 2-5 minutes.
- A second addition of the orthosteric agonist at a fixed, high-efficacy concentration (e.g., EC80) is then performed.
- Continue recording fluorescence for 1-2 minutes to capture the peak response.
-
For PAM Activity:
- The protocol is similar to the NAM assay.
- Perform a first addition of the PAMs (or vehicle) and incubate for 2-5 minutes.
- Perform a second addition of the orthosteric agonist at a low-efficacy concentration (e.g., EC20) to allow for a window of potentiation.
- Continue recording fluorescence for 1-2 minutes.
5. Data Analysis:
-
The change in fluorescence intensity over baseline is calculated for each well.
-
For NAMs, plot the % inhibition of the agonist response against the NAM concentration to determine the IC50 value.
-
For PAMs, plot the % potentiation (or the absolute fluorescence response) against the PAM concentration to determine the EC50 value.
This guide provides a foundational comparison between negative and positive allosteric modulation of the mGlu7 receptor. The choice between a NAM like this compound and a PAM depends entirely on the therapeutic hypothesis: whether the desired outcome is to dampen or enhance mGlu7-mediated signaling in a specific pathological context. The provided data and protocols offer a starting point for researchers to further investigate these distinct pharmacological strategies.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: ADX71743 and mGlu7 Knockout Mouse Models in Neurobehavioral Research
For researchers in neuroscience and drug development, understanding the specific roles of glutamate receptor subtypes is paramount. The metabotropic glutamate receptor 7 (mGlu7) has emerged as a significant target for therapeutic intervention in anxiety and other neurological disorders. This guide provides an objective comparison of two key research tools used to investigate mGlu7 function: the negative allosteric modulator (NAM) ADX71743 and mGlu7 knockout (KO) mouse models.
This comprehensive analysis synthesizes experimental data from preclinical studies to delineate the similarities and differences in the behavioral and electrophysiological phenotypes induced by pharmacological inhibition with this compound versus genetic ablation of the mGlu7 receptor.
At a Glance: this compound vs. mGlu7 Knockout Mice
| Feature | This compound | mGlu7 Knockout Mouse |
| Mechanism | Negative Allosteric Modulator (NAM) of the mGlu7 receptor.[1] | Genetic deletion of the Grm7 gene, resulting in a complete lack of mGlu7 receptor expression.[2][3] |
| Anxiety-like Behavior | Dose-dependently reduces anxiety-like behavior in the elevated plus maze and marble burying tests.[1][4] | Exhibits a diminished anxiety-like phenotype, spending more time in the open arms of the elevated plus maze. |
| Fear Conditioning | Limited data available, but mGlu7 NAMs are suggested to have a role in fear-related behaviors. | Shows significant deficits in associative fear learning, with reduced freezing in response to foot shocks and contextual cues. |
| Synaptic Plasticity (LTP) | Blocks the induction of long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse. | Surprisingly, does not show a significant difference in the magnitude of LTP at the SC-CA1 synapse compared to wild-type mice. |
| Other Phenotypes | Reduces amphetamine-induced hyperactivity. Inactive in the forced swim test. | Alters social behavior, motor function, and sleep patterns. |
| Advantages | Allows for acute, reversible, and dose-dependent modulation of mGlu7 activity. Provides temporal and spatial control of receptor inhibition. | Provides a model of complete and lifelong absence of mGlu7 function, useful for studying developmental roles. |
| Limitations | Potential for off-target effects, although highly selective. Pharmacokinetic properties need to be considered. | Potential for developmental compensation. The complete absence of the receptor may not fully mimic the effects of pharmacological modulation in adult animals. |
Behavioral Phenotypes: A Quantitative Comparison
The following tables summarize the quantitative data from key behavioral experiments investigating the effects of this compound and the phenotype of mGlu7 knockout mice.
Anxiety-Related Behaviors
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a maze versus the enclosed, protected arms.
| Group | Treatment/Genotype | % Time in Open Arms | % Entries into Open Arms | Reference |
| Mouse | Vehicle | ~20% | ~30% | |
| Mouse | mGlu7 KO | Significantly increased vs. WT | Not reported | |
| Rat | Vehicle | ~15% | ~25% | |
| Rat | This compound (50 mg/kg) | Significantly increased vs. Vehicle | Not reported | |
| Rat | This compound (100 mg/kg) | Significantly increased vs. Vehicle | Not reported |
Marble Burying Test: This test is used to model repetitive and compulsive-like behaviors, which are often associated with anxiety.
| Group | Treatment/Genotype | Number of Marbles Buried | Reference |
| Mouse | Vehicle | ~15 | |
| Mouse | This compound (50 mg/kg) | Significantly reduced vs. Vehicle (~8) | |
| Mouse | This compound (100 mg/kg) | Significantly reduced vs. Vehicle (~5) | |
| Mouse | This compound (150 mg/kg) | Significantly reduced vs. Vehicle (~6) | |
| Mouse | Wild-Type | Not specified | |
| Mouse | mGlu7 KO | Anxiolytic-like behavior reported |
Fear Conditioning
This paradigm assesses associative fear learning and memory by pairing a neutral conditioned stimulus (e.g., a tone or context) with an aversive unconditioned stimulus (e.g., a foot shock).
| Group | Genotype | Freezing during Conditioning (after 2nd shock) | Contextual Freezing (24h later) | Reference |
| Mouse | Wild-Type | ~40% | ~50% | |
| Mouse | mGlu7 KO | Significantly reduced vs. WT (~15%) | Significantly reduced vs. WT (~15%) |
Electrophysiological Effects: Synaptic Plasticity
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory. The following data compares the effects of this compound and mGlu7 knockout on LTP at the well-characterized Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.
| Condition | Effect on SC-CA1 LTP | Reference |
| This compound | Blocks the induction of LTP. | |
| mGlu7 Knockout | No significant difference in the magnitude of LTP compared to wild-type mice. |
This discrepancy suggests that while acute pharmacological blockade of mGlu7 is critical for the induction of this form of LTP, the chronic absence of the receptor from development may lead to compensatory mechanisms that preserve LTP.
Experimental Protocols
Elevated Plus Maze
The elevated plus maze is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. Mice are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent and entries into the open arms is indicative of reduced anxiety-like behavior.
Marble Burying Test
Mice are placed in a cage containing a layer of bedding with 20-25 marbles evenly spaced on the surface. The number of marbles buried (defined as at least two-thirds covered by bedding) within a 30-minute period is counted. A reduction in the number of buried marbles suggests anxiolytic-like or anti-compulsive effects.
Fear Conditioning
On the training day, mice are placed in a novel context (conditioning chamber) and, after a habituation period, receive one or more mild foot shocks paired with an auditory cue (for cued fear conditioning) or just the context itself (for contextual fear conditioning). Twenty-four hours later, memory is assessed by re-exposing the mice to the context (contextual fear) or to the auditory cue in a different context (cued fear) and measuring the amount of time they spend freezing, a natural fear response in rodents.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
mGlu7 Signaling Pathway
Caption: Canonical mGlu7 signaling pathway in a presynaptic terminal.
Logical Comparison of this compound and mGlu7 KO Models
Caption: Logical flow from intervention to observed phenotype.
Experimental Workflow for Behavioral Testing
Caption: Generalized workflow for behavioral experiments.
Conclusion
Both this compound and mGlu7 knockout mouse models serve as valuable tools for dissecting the role of the mGlu7 receptor in the central nervous system. Pharmacological inhibition with this compound and genetic deletion of the mGlu7 receptor both lead to a reduction in anxiety-like behaviors, supporting the therapeutic potential of mGlu7 antagonists for anxiety disorders.
However, the divergent findings in fear conditioning and long-term potentiation highlight important distinctions between acute pharmacological modulation and chronic genetic ablation. The lack of a fear conditioning deficit with this compound (based on available data) and the preserved LTP in knockout mice suggest that developmental or compensatory mechanisms may be at play in the genetically modified animals.
For researchers, the choice between using this compound and mGlu7 knockout mice will depend on the specific research question. This compound is ideal for studying the acute effects of mGlu7 inhibition in adult animals and for preclinical screening of potential anxiolytics. mGlu7 knockout mice, on the other hand, are indispensable for investigating the lifelong consequences of mGlu7 absence, including its role in neurodevelopment. A combined approach, utilizing both tools, will undoubtedly provide the most comprehensive understanding of mGlu7 receptor function in health and disease.
References
- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic profiling of mGlu7 knockout mice reveals new implications for neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of ADX71743: A Preclinical Comparison with the Alternative mGlu7 Modulator MMPIP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for ADX71743, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), with an alternative mGlu7 NAM, MMPIP. This analysis aims to critically evaluate the translational potential of this compound by examining its performance in key preclinical models of anxiety and visceral pain.
This compound is a selective, non-competitive, and brain-penetrant mGlu7 NAM that has demonstrated anxiolytic-like properties in various preclinical studies.[1] The mGlu7 receptor, a Class C G protein-coupled receptor, is a promising therapeutic target for central nervous system disorders, including anxiety and pain. Negative allosteric modulation of this receptor offers a nuanced approach to tempering glutamate signaling, the primary excitatory neurotransmitter in the brain. To contextualize the preclinical profile of this compound, this guide will draw comparisons with MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one), another well-characterized mGlu7 NAM.
Comparative Efficacy in Preclinical Models
The anxiolytic and analgesic potential of this compound and MMPIP has been evaluated in several rodent models. Below are comparative data from three commonly used assays: the marble burying test, the elevated plus-maze, and a model of visceral pain.
Anxiolytic-like Activity
Table 1: Marble Burying Test
| Compound | Species | Dose (mg/kg, s.c.) | Number of Marbles Buried (Mean ± SEM) | % Reduction vs. Vehicle | Reference |
| Vehicle | Mouse | - | 14.8 ± 1.2 | - | [1] |
| This compound | Mouse | 50 | 6.2 ± 1.5 | 58.1% | [1] |
| This compound | Mouse | 100 | 4.8 ± 1.1*** | 67.6% | [1] |
| This compound | Mouse | 150 | 5.5 ± 1.3 | 62.8% | [1] |
| Vehicle | Mouse (SNI) | - | 15.2 ± 1.1 | - | |
| MMPIP | Mouse (SNI) | 10 | 8.1 ± 0.9 | 46.7% | |
| SNI: Spared Nerve Injury model, often used to induce a neuropathic pain-like state which can have anxiety-like comorbidities. | |||||
| p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Elevated Plus-Maze
| Compound | Species | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) | % Increase vs. Vehicle | Reference |
| Vehicle | Rat | - | 25.1 ± 3.5 | - | |
| This compound | Rat | 50 | 38.2 ± 4.1 | 52.2% | |
| This compound | Rat | 100 | 45.6 ± 3.8** | 81.7% | |
| This compound | Rat | 150 | 42.1 ± 4.5 | 67.7% | |
| Vehicle | Mouse (SNI) | - | 22.5 ± 2.5 | - | |
| MMPIP | Mouse (SNI) | 10 | 35.1 ± 3.1 | 56.0% | |
| SNI: Spared Nerve Injury model. | |||||
| p<0.05, **p<0.01 vs. Vehicle |
Analgesic Activity
Table 3: Visceral Pain Model (Colorectal Distension)
| Compound | Species | Dose (mg/kg, s.c.) | Total Pain Behaviors (Mean ± SEM) | % Reduction vs. Vehicle | Reference |
| Vehicle | Rat (WKY) | - | 25.3 ± 2.1 | - | |
| This compound | Rat (WKY) | 50 | 15.1 ± 1.9** | 40.3% | |
| This compound | Rat (WKY) | 100 | 13.8 ± 2.2*** | 45.4% | |
| This compound | Rat (WKY) | 150 | 16.2 ± 2.0 | 36.0% | |
| WKY: Wistar Kyoto rats, a strain often used as a model for stress-sensitivity and visceral hypersensitivity. | |||||
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Note: Specific quantitative data for MMPIP in a comparable visceral pain model was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
Marble Burying Test
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty glass marbles are arranged in an equidistant 4x5 grid on the surface of the bedding.
-
Procedure: Mice are individually placed in the prepared cage. The animals are left undisturbed for a 30-minute test session.
-
Data Collection: At the end of the session, the number of marbles buried by at least two-thirds of their surface area is counted.
-
Drug Administration: this compound, MMPIP, or vehicle is administered subcutaneously (s.c.) at the specified doses typically 30-60 minutes before the test.
Elevated Plus-Maze Test
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal dimensions.
-
Procedure: The animal is placed in the center of the maze, facing one of the open arms. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: A video tracking system records the animal's movement. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
-
Drug Administration: The test compounds or vehicle are administered s.c. prior to the test, with the pre-treatment time varying depending on the compound's pharmacokinetics.
Visceral Pain Model (Colorectal Distension)
-
Apparatus: A flexible balloon catheter is used for colorectal distension (CRD). The pressure of the balloon is controlled by a barostat.
-
Procedure: Under light anesthesia, the balloon is inserted into the descending colon and rectum of the rat. After a recovery period, graded CRD is performed at varying pressures.
-
Data Collection: The visceromotor response (VMR), typically quantified as the number of abdominal muscle contractions, is recorded as a measure of visceral pain. A reduction in the VMR at a given pressure indicates an analgesic effect.
-
Drug Administration: this compound or vehicle is administered s.c. before the CRD procedure.
Discussion and Translational Relevance
The preclinical data presented indicate that both this compound and MMPIP exhibit anxiolytic-like and analgesic properties through the negative allosteric modulation of the mGlu7 receptor. In the marble burying and elevated plus-maze tests, both compounds demonstrated efficacy in reducing anxiety-related behaviors. This compound also showed a clear dose-dependent reduction in visceral pain behaviors.
While both compounds show promise, the available data for this compound appears more robust across multiple behavioral paradigms, with clear dose-response relationships established in the cited studies. The lack of directly comparable quantitative data for MMPIP in the visceral pain model makes a head-to-head comparison in this domain challenging based on the currently available literature.
The consistent anxiolytic and emerging analgesic profile of this compound in preclinical models suggests its potential as a therapeutic agent for anxiety disorders and conditions with visceral hypersensitivity, such as irritable bowel syndrome. However, the translation of these findings to clinical settings requires further investigation. Key considerations for the translational relevance of this preclinical data include:
-
Pharmacokinetics and Brain Penetration: this compound has been shown to be brain-penetrant, a crucial factor for treating central nervous system disorders.
-
Safety and Tolerability: The preclinical studies cited did not report significant adverse effects on locomotor activity at the tested doses for this compound.
-
Predictive Validity of Animal Models: While the models used are standard in the field, their predictive validity for human anxiety and pain is not absolute.
References
Safety Operating Guide
Navigating the Safe Disposal of ADX71743: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ADX71743 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for chemical waste management is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, based on standard laboratory procedures.
Key Chemical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound and for making informed decisions on its handling and disposal.
| Property | Value |
| IUPAC Name | 6-(2,4-dimethylphenyl)-2-ethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one[1] |
| Molecular Formula | C17H19NO2[1] |
| Molar Mass | 269.344 g·mol−1[1] |
| Appearance | Not specified |
| Solubility | Not specified |
| Chemical Type | Negative allosteric modulator of the metabotropic glutamate receptor 7[1] |
Standard Disposal Protocol for this compound
The following procedure outlines the recommended steps for the disposal of this compound, in the absence of specific manufacturer guidelines. This protocol is based on general principles of laboratory chemical waste management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
3. Containerization:
-
Use a chemically resistant, leak-proof container for waste collection. The container must be securely sealed to prevent spills or vaporization.
-
The container should be labeled with the full chemical name ("this compound"), the appropriate hazard symbols (if known), and the date of waste accumulation.
4. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage conditions recommended for the compound, such as temperature or light sensitivity.
5. Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office or contractor with all available information on the compound, including its name, quantity, and any known hazards.
6. Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
It is imperative to consult your institution's specific safety and disposal guidelines, as local regulations may vary. By following these general procedures, researchers can ensure the safe and responsible management of this compound waste, thereby fostering a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
